Product packaging for Europium nitrate(Cat. No.:CAS No. 10138-01-9)

Europium nitrate

Cat. No.: B155276
CAS No.: 10138-01-9
M. Wt: 214.977 g/mol
InChI Key: GEIGXJHXQWKQAT-UHFFFAOYSA-N
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Description

Significance in Rare Earth Chemistry and Lanthanide Science

Europium nitrate (B79036) is a critical compound within the field of rare earth chemistry, a branch dedicated to the 17 chemically similar elements, including the 15 lanthanides. stanfordmaterials.com The lanthanides are characterized by the progressive filling of the 4f electron shell, which bestows upon them unique magnetic and spectroscopic properties. acs.orgwikipedia.org Europium is particularly notable among the lanthanides because it readily exists in both the +3 and +2 oxidation states, with the +3 state being the most common and stable. wikipedia.orgbritannica.com

The study of europium nitrate provides fundamental insights into the coordination chemistry and solution behavior of lanthanide ions. wikipedia.orgacs.org Research on this compound solutions has revealed that in dilute aqueous environments, the europium ion exists as an aquo complex, [Eu(H₂O)ₓ]³⁺. wikipedia.org However, at higher concentrations, the nitrate ions directly coordinate with the europium center, influencing the compound's properties and reactivity. wikipedia.org This behavior is crucial for understanding separation processes and the synthesis of more complex structures like metal-organic frameworks (MOFs). wikipedia.orgacs.org

Recent studies have explored the formation of lanthanide nitrate clusters, demonstrating that under specific pH conditions, this compound solutions can form hexameric units with a [Eu₆(µ₆-O)(µ₃-OH)₈]⁸⁺ core. acs.orgacs.org These investigations are vital for developing new strategies for separating rare earth elements, a notoriously challenging task due to their chemical similarity. acs.orgacs.org

Overview of Key Research Domains

The unique properties of the europium(III) ion make this compound a valuable precursor and research tool in several key domains:

Luminescent Materials: The most prominent application of this compound is in the synthesis of red-emitting phosphors. samaterials.comstanfordmaterials.com The Eu³⁺ ion exhibits strong, sharp emission lines in the red region of the visible spectrum, a result of f-f electronic transitions. rsc.orgresearchgate.net this compound serves as the dopant source for host materials like yttrium oxide, creating phosphors essential for technologies such as LED lighting and displays. stanfordmaterials.comsigmaaldrich.com

Materials Science and Nanotechnology: this compound is a versatile precursor for fabricating a wide range of nanomaterials. americanelements.comsigmaaldrich.com It is used to synthesize europium oxide nanoparticles, as well as to dope (B7801613) other metal oxide nanoparticles like ZnO and CeO₂, thereby tuning their optical and photocatalytic properties. sigmaaldrich.comtaylorandfrancis.comacs.org The luminescent properties of these nanoparticles are being explored for applications in bioimaging and as sensors. sigmaaldrich.com

Catalysis: While less common than its use in phosphors, europium compounds, including the nitrate, are investigated for their catalytic activity in various organic transformations and industrial processes. samaterials.com

Analytical Chemistry: The intense and long-lived luminescence of europium chelates, often synthesized from this compound, is exploited in highly sensitive analytical methods like time-resolved fluoroimmunoassays. nih.govnih.gov These techniques allow for the detection of minute quantities of biological markers. nih.gov

Historical Context of Europium(III) Ion Studies

The story of europium began with its discovery by French chemist Eugène-Anatole Demarçay, who isolated the element in 1901 and named it after the continent of Europe. americanelements.comwikipedia.orgqsrarematerials.com Early research focused on characterizing its fundamental properties, establishing it as the most reactive of the rare earth elements. wikipedia.orgqsrarematerials.com

A significant milestone in the study of the europium(III) ion was the understanding of its luminescence. The f-f transitions responsible for its characteristic red glow are "Laporte forbidden," meaning they are inherently weak. researchgate.netnih.gov Researchers discovered that the luminescence could be dramatically enhanced by coordinating the Eu³⁺ ion with organic ligands that absorb light efficiently and then transfer that energy to the europium ion, a process known as the "antenna effect" or photosensitization. nih.gov This fundamental discovery paved the way for the development of highly luminescent materials. The unique spectroscopic properties, particularly the non-degenerate J=0 ground and initial excited states, have also made the Eu³⁺ ion an invaluable spectroscopic probe for investigating the local symmetry of its environment in crystals and glasses. researchgate.net

Interdisciplinary Relevance in Materials Science and Analytical Chemistry

The influence of this compound extends far beyond pure chemistry, finding significant application in materials science and analytical chemistry.

In materials science , this compound is a key ingredient for creating "smart" materials. Its use as a precursor for phosphors is fundamental to the development of energy-efficient solid-state lighting (LEDs) and high-quality display technologies. samaterials.comstanfordmaterials.com Furthermore, its role in doping nanomaterials and fabricating MOFs opens up possibilities for creating materials with tailored optical, electronic, and sensing capabilities. sigmaaldrich.comsigmaaldrich.com For instance, europium-doped nanoparticles are being investigated for their potential in bioimaging and regenerative medicine due to their luminescent and bioactive properties. nih.gov

In analytical chemistry , the compound is central to creating highly sensitive detection methods. Time-resolved fluorescence spectroscopy, utilizing labels derived from this compound, allows for the measurement of analytes at extremely low concentrations by eliminating interference from short-lived background fluorescence. nih.gov This has had a profound impact on medical diagnostics, enabling the development of robust immunoassays for disease markers like prostate-specific antigen. nih.gov The development of luminescent sensors based on europium-containing MOFs for detecting pollutants and other substances further highlights its analytical utility. sigmaaldrich.com

Data and Findings

This compound is typically prepared by dissolving europium(III) oxide in nitric acid. wikipedia.org The resulting salt is a colorless, crystalline solid that is soluble in water. wikipedia.orgchemicalbook.com

PropertyValueSource(s)
Chemical Formula Eu(NO₃)₃ wikipedia.org
Common Hydrate (B1144303) Eu(NO₃)₃·6H₂O wikipedia.orgfishersci.comstrem.com
Molar Mass (Hexahydrate) 446.06 g/mol wikipedia.orgnih.gov
Appearance Colorless to pale-pink crystals wikipedia.orgchemicalbook.com
Synthesis Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O wikipedia.org

Interactive Data Table: this compound Properties

Research has extensively documented the luminescent properties of europium(III), which are central to the applications of this compound.

Research AreaKey FindingsRepresentative ApplicationSource(s)
Phosphor Synthesis This compound is a precursor for Eu³⁺-doped phosphors (e.g., Y₂O₃:Eu³⁺) that emit intense red light under excitation.Red phosphors in white LEDs and displays. samaterials.comstanfordmaterials.comsigmaaldrich.com
Nanoparticle Functionalization Used as a dopant to create luminescent nanoparticles (e.g., ZnO:Eu, Eu₂O₃ NPs) for bioimaging and photocatalysis.Fluorescent labels for cellular imaging. sigmaaldrich.comacs.orgnih.gov
Metal-Organic Frameworks (MOFs) Reacts with organic linkers to form luminescent MOFs capable of sensing specific molecules.Chemical sensors for environmental monitoring. wikipedia.orgsigmaaldrich.com
Analytical Probes Forms highly luminescent and stable chelate complexes used as labels in time-resolved fluoroimmunoassays.Ultrasensitive medical diagnostic tests. nih.govnih.gov

Interactive Data Table: Research Findings for this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula EuHNO3 B155276 Europium nitrate CAS No. 10138-01-9

Properties

CAS No.

10138-01-9

Molecular Formula

EuHNO3

Molecular Weight

214.977 g/mol

IUPAC Name

europium;nitric acid

InChI

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4)

InChI Key

GEIGXJHXQWKQAT-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3]

Canonical SMILES

[N+](=O)(O)[O-].[Eu]

Other CAS No.

10138-01-9

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Europium Nitrate

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for synthesizing europium compounds due to the solubility of europium nitrate (B79036) precursors. These techniques allow for control over reaction parameters such as concentration, pH, and temperature, which in turn influence the nucleation and growth of the resulting materials.

Hydrothermal Synthesis Techniques for Europium Compounds

Hydrothermal synthesis is a prominent solution-based technique that involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This method is particularly effective for crystallizing materials that are otherwise difficult to obtain. It has been widely used for the synthesis of various europium compounds with controlled morphologies and structures. mdpi.comscilit.comresearchgate.netnih.gov

Hydrothermal synthesis is a common method for preparing europium-based metal-organic frameworks (MOFs). tandfonline.comcsic.esnih.gov These porous materials are formed by linking metal ions or clusters with organic ligands. For instance, a twofold interpenetrated chiral europium-based MOF, [Eu(L)(H₂O)]n (where H₃L = biphenyl-3,4',5-tricarboxylic acid), has been synthesized hydrothermally. tandfonline.com This compound exhibits a 3D framework containing 1D right-handed helical chains. tandfonline.com Another example involves the hydrothermal synthesis of europium fumarate (B1241708) coordination polymers using europium(III) nitrate hydrate (B1144303) as a precursor. sbpmat.org.br The presence of a base and microwave intensity were found to be relevant factors in the formation of the crystalline phase. sbpmat.org.br

Hydrothermal synthesis has been successfully applied to synthesize carbonate-fixed europium coordination polymers. A luminescent three-dimensional coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, was prepared using a hydrothermal technique from an aqueous solution of europium(III) nitrate and oxalic acid (H₂ox). rsc.orgrsc.orgresearchgate.net This synthesis is notable as it involves the incorporation of CO₂ into the compound under acidic conditions, a relatively rare phenomenon. rsc.orgrsc.org The resulting polymer features infinite layers of Eu³⁺ and carbonate ions bridged by oxalate (B1200264) anions, forming a 3D structure. rsc.orgrsc.org

Layered europium basic nitrate (LEuH), with the formula Eu₂(OH)₅NO₃·xH₂O, can be synthesized via hydrothermal methods. rsc.orgingentaconnect.comsemanticscholar.org A facile method involves the hydrothermal-microwave treatment of mixed solutions containing hexamethylenetetramine (HMT) and europium(III) nitrate. ingentaconnect.comresearchgate.net This approach allows for a significant reduction in synthesis duration and provides a high yield of the product. ingentaconnect.com The resulting LEuH specimens consist of hexagonal nanoplates aggregated into spherical particles and exhibit good anion-exchange properties. ingentaconnect.com Hydrothermal synthesis, including adjusting the pH of the solutions, has also been shown to be suitable for synthesizing layered rare earth hydroxides, including those with larger ionic radii like Eu³⁺. acs.org

Hydrothermal reactions are effective in synthesizing europium hydroxide (B78521) (Eu(OH)₃) with various controlled morphologies and sizes, including plates, rods, tubes, prisms, and nanoparticles. mdpi.comscilit.comresearchgate.netnih.gov The initial pH value of the starting solution and the reaction temperature are critical factors influencing the crystalline phase, particle size, and morphology of the hydrothermal products. mdpi.comscilit.comresearchgate.netnih.gov For instance, the morphology and size of 1D Eu(OH)₃ nanostructures are significantly affected by precursor pH, reaction time, and temperature, with precursor pH playing a key role in morphology control. rsc.org

Detailed research findings illustrate the impact of these parameters:

Initial pHTemperature (°C)Morphology/Crystalline Phase (Europium Product)Reference
7.34, 9.2480Layered phase (Eu₂(OH)₅NO₃·2H₂O) mdpi.comresearchgate.net
7.26, 8.99, 10.48, 12160Similar crystallized phases to 80°C mdpi.comresearchgate.net
8.45180Short hexagonal prism or elliptical columns of nonuniform length (Eu(OH)₃) rsc.org
8.80180More indistinct prisms, improved size uniformity (Eu(OH)₃) rsc.org
10.25180 (10-20h)Little influence on morphology and size (Eu(OH)₃) rsc.org
10.25180 (35h)Larger size, more uneven morphology (Eu(OH)₃) rsc.org

Eu(OH)₃ nanowires with diameters of 10–20 nm and lengths of 0.1–0.2 μm have been obtained via a facile hydrothermal route using Eu(OH)₃ as precursors. mdpi.com

Microwave-assisted hydrothermal (MAH) methods offer advantages such as enhanced reaction kinetics, formation of materials with different morphologies, lower synthesis temperatures, and reduced processing times compared to conventional hydrothermal synthesis. scielo.br This technique has been successfully applied to the synthesis of various europium compounds.

For example, a facile method for synthesizing layered europium hydroxonitrate (LEuH) is based on hydrothermal-microwave treatment of hexamethylenetetramine (HMT) and europium(III) nitrate mixed solutions. ingentaconnect.comresearchgate.net Synthetic conditions, including microwave power, heating rate, temperature, duration of microwave treatment, and filling coefficient of the hydrothermal reactor, strongly affect the microstructure of LEuH. ingentaconnect.com

Microwave-assisted hydrothermal synthesis has also been used to prepare europium-doped calcium hydroxyapatite (B223615) and fluoroapatite luminescent nanospindles from aqueous basic solutions containing calcium nitrate, sodium phosphate (B84403) monobasic, and poly(acrylic acid), as well as sodium fluoride (B91410) for fluoroapatite. acs.orgnih.gov This method resulted in a spindlelike morphology. acs.orgnih.gov

Furthermore, crystalline europium-doped indium hydroxide (In(OH)₃:Eu) nanostructures have been prepared by a rapid and efficient MAH method at low temperatures. scielo.br Europium nitrate was obtained by adding nitric acid to europium(III) oxide for this synthesis. scielo.br The solution pH was adjusted, and the mixture was heat-treated in a microwave oven. scielo.br

Microwave-assisted hydrothermal synthesis has also been explored for the synthesis of europium fumarate coordination polymers, demonstrating that microwave intensity is a relevant factor favoring crystalline phase formation. sbpmat.org.br

CompoundPrecursorsMethodKey FindingsReference
Layered Europium Basic Nitrate (LEuH)Hexamethylenetetramine (HMT), Europium(III) nitrateHydrothermal-MicrowaveReduced synthesis duration, high yield, hexagonal nanoplates, anion-exchange properties. ingentaconnect.comresearchgate.net
Eu-doped Calcium Hydroxyapatite/FluoroapatiteCalcium nitrate, sodium phosphate monobasic, PAA, (sodium fluoride)Microwave-Assisted HydrothermalSpindlelike morphology. acs.orgnih.gov
Eu-doped Indium Hydroxide (In(OH)₃:Eu)This compound (from Eu₂O₃ + HNO₃), Indium source, NH₄OH, PEGMicrowave-Assisted HydrothermalCrystalline nanostructures, rapid and efficient synthesis at low temperature. scielo.br
Europium Fumarate Coordination PolymersFumaric acid, Eu(NO₃)₃·3H₂O, (NaOH)Microwave-Assisted HydrothermalPresence of base and microwave intensity are relevant for crystalline phase formation. sbpmat.org.br
Layered Rare Earth Basic Chlorides (Eu, Gd, Tb)Gd₂O₃ + HCl, NaCl, Hexamethylenetetramine (HMT), (Eu, Tb sources)Hydrothermal-Microwave Homogeneous PrecipitationCrystalline ternary solid solutions obtained in a wide range of compositions. mdpi.com

Sol-Gel Processing for Europium-Doped Materials

Sol-gel processing is a widely used technique for preparing europium-doped materials, offering advantages such as low processing temperatures and the ability to incorporate organic moieties. scielo.bracs.org This method involves the formation of a sol from precursors, followed by gelation and subsequent drying and densification steps to form a solid network. scielo.brcsic.es this compound is frequently employed as the europium source in these processes. acs.orgnih.gov

Synthesis of Europium(III)-Doped Phosphor Thin Films

This compound is utilized in the sol-gel synthesis of europium(III)-doped phosphor thin films, which are relevant for applications in displays and lighting. For instance, Eu-doped yttria (Y₂₋ₓEuₓO₃) thin-film phosphors have been prepared using a sol-gel process followed by post-annealing. jst.go.jp These films exhibit strong photoluminescence with characteristic emission peaks corresponding to the f-f transitions of Eu³⁺ ions. jst.go.jp The intensity of the emission spectra can be influenced by factors such as europium content and annealing temperature. jst.go.jpresearchgate.net Another example includes the fabrication of europium-doped CaF₂ films via sol-gel synthesis for use as down-shifting layers in solar cells. mdpi.com

Incorporation of Europium Complexes into Hybrid Organic-Inorganic Matrices

Europium complexes can be incorporated into hybrid organic-inorganic matrices using the sol-gel method, leading to materials with enhanced luminescent properties and improved stability. scielo.brmdpi.com This approach allows for the homogeneous distribution of luminescent species within the matrix. mdpi.com Studies have explored the incorporation of europium(III) complexes, such as those with 1,10-phenanthroline (B135089), into silica (B1680970) nanoparticles and films via sol-gel processing. scielo.br The resulting materials retain the photoluminescence characteristics of the europium complex, indicating that the complex is not significantly affected by the incorporation process. scielo.br The in-situ sol-gel synthesis has also been employed to prepare di-ureasil hybrids doped with europium complexes, exhibiting efficient ligand-to-Eu³⁺ energy transfer. mdpi.com

Gelation and Densification Studies in Sol-Gel Systems

The sol-gel process involves distinct stages, including gelation and densification, which significantly influence the final material properties. Gelation is the process where the sol transitions into a gel, forming a three-dimensional network. scielo.brdcu.ie The gelation time is a critical parameter that affects the structure of the wet gel. dcu.ie Densification is an irreversible process where the gel undergoes shrinkage, leading to a decrease in surface area and pore volume. csic.es Studies on europium-doped sol-gel systems investigate how parameters such as doping concentration and annealing temperature affect these processes and the resulting structural and optical properties. capes.gov.brresearchgate.net For example, the luminescence properties of Eu³⁺-doped silica gels have been studied during their gelation and densification. capes.gov.br The densification temperature of doped gels can also play a role in the reduction of Eu³⁺ to Eu²⁺ ions. researchgate.net

Homogeneous Precipitation Reactions

Homogeneous precipitation is a method used to synthesize fine, uniformly sized particles by generating the precipitating agent uniformly throughout the solution. This compound can be used as a precursor in homogeneous precipitation reactions to prepare europium-doped nanomaterials.

Preparation of Europium-Doped Nanoparticles (e.g., NaBi(MoO₄)₂)

Europium-doped nanoparticles, such as NaBi(MoO₄)₂, can be synthesized using homogeneous precipitation reactions with this compound as a starting material. A one-pot procedure involving homogeneous precipitation in an ethylene (B1197577) glycol/water medium has been reported for the synthesis of uniform Eu³⁺-doped NaBi(MoO₄)₂ nanoparticles. rsc.orgrsc.orgus-csic.escsic.es This method allows for the control of nanoparticle size and shape by varying parameters such as the Eu³⁺ doping level. rsc.org The resulting nanoparticles exhibit intense red luminescence, making them potential candidates for applications like luminescence bioimaging. rsc.orgrsc.org

Sonochemical Routes to Europium Oxide Nanomaterials

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions, leading to the formation of nanomaterials. This compound has been employed in sonochemical routes for the preparation of europium oxide nanomaterials.

Europium oxide nanorods have been synthesized by the sonication of an aqueous solution of this compound in the presence of ammonia (B1221849). acs.org This method results in the precipitation of europium hydroxide, which transforms into crystalline Eu₂O₃ upon heating. acs.org The sonochemical approach can yield dispersed nanorods with specific dimensions. acs.org Another application involves the sonochemical synthesis of a Eu₂O₃-TiO₂ nanocomposite by irradiating a slurry containing titania, this compound, and ammonia. researchgate.netacs.org This process leads to the deposition of a europium oxide nanolayer on the titania particles. researchgate.netacs.org Sonochemical methods using this compound have also been explored for the synthesis of coral-like EuO nanoparticles and their composites with materials like graphitic carbon nitride. abechem.comelectrochemsci.org

Here is a data table summarizing some of the synthesis methods and resulting materials:

Synthesis MethodEuropium PrecursorHost Matrix/MaterialResulting FormKey FindingsSource
Sol-Gel ProcessingThis compoundY₂O₃Thin FilmsStrong photoluminescence, intensity depends on Eu content and annealing temperature. jst.go.jp
Sol-Gel ProcessingThis compoundCaF₂Thin FilmsCrystalline films obtained at relatively low temperatures, suitable for down-shifting layers. mdpi.com
Sol-Gel ProcessingEuropium complexHybrid Organic-InorganicNanoparticles/FilmsLuminescent complex incorporated without significant loss of properties, enhanced stability. scielo.br
Sol-Gel ProcessingThis compoundLu₂O₃NanopowdersNanocrystalline powders, crystallite size depends on heat treatment temperature. nih.gov
Homogeneous PrecipitationThis compoundNaBi(MoO₄)₂NanoparticlesUniform ellipsoidal nanoparticles, size controllable by doping level, intense red luminescence. rsc.orgrsc.org
Sonochemical SynthesisThis compoundEu₂O₃NanorodsFormation of dispersed nanorods from europium hydroxide precursor. acs.org
Sonochemical SynthesisThis compoundEu₂O₃-TiO₂ nanocompositeNanolayer on TiO₂Deposition of Eu₂O₃ nanolayer on titania particles. researchgate.netacs.org
Sonochemical SynthesisThis compoundCoral-like EuO nanoparticlesNanoparticlesSynthesis of nanoparticles and composites. abechem.comelectrochemsci.org

Electrodeposition Methods for Europium-Containing Films

Electrodeposition is a technique used to fabricate thin films containing europium, often utilizing this compound as a precursor. This method allows for the controlled deposition of europium-containing materials onto various substrates. For instance, photoluminescent europium-zirconium compound films have been prepared by immersing electrodeposited zirconium oxyfluoride films in an aqueous solution of this compound. researcher.life This process resulted in the deposition of EuF₃ on the surface of the zirconium oxyfluoride structures. researcher.life Upon calcination, these films transformed into a composition containing rhombohedral EuOF and Eu³⁺-doped tetragonal ZrO₂. researcher.life

Another application involves the cathodical deposition of thin films of yttrium hydroxide and europium hydroxide using this compound and yttrium nitrate solutions. researchgate.net Subsequent annealing of these films yields Eu³⁺-doped Y₂O₃ thin-film phosphors. researchgate.net The atomic content of Eu³⁺ in the Y₂O₃ film can be precisely controlled by adjusting the volume ratio of the this compound to yttrium nitrate solutions used in the deposition bath. researchgate.net Research has also explored the electrodeposition of europium complex on porous silicon surfaces, utilizing europium(III) nitrate hexahydrate as a chemical. mdpi.com The electrodeposited material was identified as a complex of Eu₂(OH)ₓ(NO₃)ᵧ(CO₃)₂·nH₂O, which could be converted to cubic phase Eu₂O₃ upon thermal annealing. mdpi.com

Precursor Role in Material Fabrication

Europium(III) nitrate is widely used as a precursor for fabricating various advanced materials, particularly those exhibiting luminescent properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its high purity forms are especially important for high-tech applications. dataintelo.com

Doping of Metal Oxide Nanoparticles (e.g., ZnO, CeO₂)

This compound is frequently employed as a dopant source for synthesizing doped metal oxide nanoparticles, such as zinc oxide (ZnO) and cerium oxide (CeO₂). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Doping with Eu³⁺ ions can significantly alter the optical, electronic, and catalytic properties of these nanoparticles. nih.govmdpi.com

In the case of CeO₂, europium(III) nitrate hydrate salt (Eu(NO₃)₃·5H₂O) has been used in the synthesis of Eu-doped CeO₂ nanoparticles via a low-temperature chemical precipitation method. nih.gov The concentration of Eu³⁺ doping influences the physiochemical properties and can enhance characteristics like antioxidant activity and optical emission. nih.gov For example, a systematic increase in the absorption peak intensity and a shift towards higher wavelengths were observed with increasing Eu doping percentage in CeO₂ nanoparticles, attributed to the increased density of Eu atoms in the cerium matrix. nih.gov

This compound has also been used in the synthesis of europium-doped ceria nanoparticles via a plasma-electrochemical method, using Ce(NO₃)₃·6H₂O and Eu(NO₃)₃·5H₂O as starting materials dissolved in water. researchgate.net

For ZnO nanoparticles, this compound can be used as a dopant to prepare materials for applications such as photocatalysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have investigated the photoluminescence and thermoluminescence of undoped and Eu-doped ZnO nanophosphors, synthesized chemically using precursors like zinc acetate (B1210297) and ammonia solution. researchgate.net

Formation of Composites and Hybrid Materials

This compound serves as a precursor in the formation of various composites and hybrid materials, combining the properties of europium with other matrices. These materials often exhibit enhanced or novel functionalities. For instance, europium tungstate (B81510) (Eu₂(WO₄)₃) nanocomposites with photocatalytic properties have been synthesized using this compound through hydrothermal methods. benchchem.com These composites are being explored for environmental remediation applications, such as the degradation of organic pollutants under UV light. benchchem.com

Hybrid organic-inorganic materials containing lanthanide complexes, including those derived from this compound, can be prepared using techniques like sol-gel technology. bas.bgresearchgate.net Embedding europium complexes in hybrid matrices, such as silica or zirconia, can improve their thermal stability and luminescence output. bas.bgresearchgate.net this compound has been used to prepare hybrid sol-gel composites by incorporating functionalized microparticles containing rare earth ions into silica or zirconia matrices. bas.bg

Furthermore, this compound has been utilized in the synthesis of europium oxide-titania nanocomposites via ultrasound irradiation of a slurry containing titania, this compound, and ammonia in an aqueous medium. acs.org This process results in the coating of titania particles with a nanolayer of europium oxide. acs.org

This compound is also a precursor for creating metal-organic frameworks (MOFs), which are a class of hybrid materials. For example, it reacts with 1,3,5-trimesic acid under hydrothermal conditions to produce europium MOFs. nanoshel.com These MOFs can have applications in areas like luminescent sensing. sigmaaldrich.com

Preparation of Crystalline Nanophosphors

One of the significant applications of this compound is its use as a precursor for the preparation of crystalline nanophosphors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These materials are crucial for various display technologies, lighting applications, and bioimaging due to the characteristic red luminescence of Eu³⁺ ions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsamaterials.comnih.gov

This compound pentahydrate is specifically mentioned as a dopant for preparing crystalline nanophosphors suitable for bioimaging and white light-emitting diodes. sigmaaldrich.comsigmaaldrich.com The synthesis of Y₂O₃:Eu³⁺ thin-film phosphors, used in display applications, can be achieved using this compound as a precursor via methods like the sol-gel process. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Research has also focused on the synthesis of uniform Eu-doped NaGd(WO₄)₂ nanophosphors using europium(III) nitrate pentahydrate as a lanthanide precursor in a homogeneous precipitation process at low temperature. csic.es The europium content in these phosphors can be optimized to enhance luminescence properties. csic.es For instance, a study found that a 6% Eu³⁺ doping yielded optimal luminescence in NaGd(WO₄)₂ nanophosphors. csic.es

The synthesis of europium-doped lanthanum fluoride luminescent material also involves mixing lanthanum nitrate, ammonium (B1175870) bifluoride, and this compound in specific molar ratios and reacting them under controlled conditions. google.com

This compound's role as a precursor for phosphors is well-established, contributing to the production of red and blue phosphors for applications ranging from older television screens to modern LED lighting. samaterials.comdataintelo.com

Coordination Chemistry and Complexation Behavior of Europium Nitrate

Fundamental Coordination Interactions in Solution

In dilute solutions, europium(III) primarily exists as an aquo complex, typically formulated as [Eu(H₂O)ₓ]³⁺, where 'x' can represent 8 or 9 coordinated water molecules. At higher concentrations, the interaction between europium ions and nitrate (B79036) ions becomes more significant, leading to the binding of nitrate to the europium center fishersci.cadrugbank.com.

Inner-Sphere Complexation with Anions (Nitrate, Chloride, Perchlorate)

Spectroscopic studies, such as luminescence emission spectra and lifetime measurements, indicate the formation of inner-sphere complexes between trivalent lanthanides, including europium, and nitrate ions in aqueous solutions fishersci.ca. While the outline mentions chloride and perchlorate (B79767), detailed research findings specifically on their inner-sphere complexation with europium nitrate in solution were not prominently featured in the retrieved information. However, perchlorate is known as a monovalent inorganic anion nih.govhmdb.ca, and chloride is a halide anion sigmaaldrich.comamericanelements.com.

Influence of Solvent Environment on Coordination

The solvent environment plays a crucial role in the coordination structure of europium(III) ions. Studies in acetonitrile (B52724) solution, for instance, have shown that both nitrate and triflate anions can coordinate directly to the Eu³⁺ ion. This coordination can lead to the formation of ten- or eight-coordinate solvent complexes, with the counterions binding in bidentate or monodentate structures, respectively uni.lu. The presence of other ligands can also limit the available binding sites for solvent molecules and anions uni.lu.

Chelation Modes of Nitrate Anions (e.g., Bidentate)

Research suggests that nitrate complexation with europium(III) involves both inner-sphere and outer-sphere coordination modes. Bidentate coordination of nitrate anions to the europium center is favored under certain conditions fishersci.ca. In acetonitrile solutions, nitrate counterions have been observed to bind as bidentate structures in europium-terpyridyl complexes uni.lu.

Ligand-Dependent Complex Formation

Europium(III) nitrate reacts with various Lewis bases to form complexes drugbank.com. The nature of the ligand significantly influences the resulting complex structure and properties.

Complexes with N-Donor Ligands (e.g., 1,10-phenanthroline (B135089), 2,2′-bipyridine, terpyridyl)

Functionalization with organic ligands such as 1,10-phenanthroline can significantly enhance the luminescent properties of europium compounds fishersci.ca. Terpyridyl (2,2':6',2"-terpyridine) is another N-donor ligand known to form chelate complexes with europium(III). Studies involving europium-terpyridyl complexes with nitrate counterions in acetonitrile have shown that the terpyridyl ligand limits the available binding sites for solvent and anions, and the solution structure can resemble the crystal structure uni.lu. While 2,2′-bipyridine is also a known bidentate chelating ligand that forms complexes with transition metal ions, specific detailed research findings on its complexation with this compound were not extensively covered in the retrieved sources.

Complexes with Carboxylate Ligands (e.g., Furancarboxylic acid, Dicarboxylic acids, Trimesic acid)

Europium(III) nitrate can react with carboxylate ligands to form various complexes, including coordination polymers. For example, a europium metal-organic framework, a type of coordination polymer, can be formed under hydrothermal conditions using 1,3,5-trimesic acid (benzene-1,3,5-tricarboxylic acid) drugbank.com. While furancarboxylic acid (furan-2-carboxylic acid) and dicarboxylic acids like oxalic acid (ethanedioic acid) and malonic acid (propanedioic acid) are also carboxylate-containing compounds, specific detailed research findings on their complexation with this compound were not extensively covered in the retrieved sources.

Complexes with β-Diketones and Related Organic Ligands

Europium(III) nitrate is frequently used as a starting material for synthesizing luminescent complexes with β-diketones and other organic ligands. β-Diketones are common bidentate ligands that coordinate to Eu³⁺ ions through two oxygen atoms mdpi.com. These ligands are known for their ability to act as effective antennae, absorbing excitation energy and transferring it to the europium ion, leading to characteristic luminescence mdpi.comfrontiersin.org.

Ternary europium complexes, typically with the formula Eu(β-diketonate)₃(L)₂, where L is a nonionic ligand, are often synthesized by reacting this compound or chloride salts with β-diketonates plos.orgnih.gov. The presence of coordinated water molecules in hydrated europium salts can quench luminescence, so replacing water with other non-ionic ligands tends to enhance the quantum yield plos.orgnih.gov. Studies have shown that functionalization with organic ligands like 1,10-phenanthroline can significantly improve the luminescent properties of europium compounds benchchem.com. Fluorinated β-diketones, such as thenoyltrifluoroacetone (TTFA), have been used to synthesize solid ternary europium complexes, demonstrating effective sensitization of the Eu³⁺ ion through the antenna effect mdpi.com. The quantum yield of coordination compounds with fluorinated ligands is often higher than their non-fluorinated counterparts frontiersin.org.

Research findings highlight the versatility of β-diketone-based europium complexes. For instance, a series of complexes were synthesized using β-hydroxyketocarboxylic acid as the primary ligand and various phenanthroline derivatives as secondary ligands, starting from this compound hexahydrate mdpi.com. These complexes exhibit characteristic europium ion emissions mdpi.com.

Supramolecular Assembly and Coordination Polymers

This compound plays a key role in the construction of supramolecular assemblies and coordination polymers. These structures are formed through the coordination of europium(III) ions with organic ligands, leading to extended networks. Recent advances in coordination polymer chemistry have underscored the utility of this compound in creating three-dimensional framework structures benchchem.com.

Coordination polymers based on this compound and various organic linkers have been synthesized and characterized. For example, a novel one-dimensional coordination polymeric structure was assembled by the reaction of this compound and an amide-type bridging podand researchgate.net. This polymer exhibited characteristic europium ion luminescence under UV excitation researchgate.net. Another study reported the synthesis of a ternary complex of this compound with a diphenol macrocyclic ligand, which formed a neutral molecule with coordinated nitrates researchgate.net.

The assembly of coordination polymers can lead to diverse structural motifs, including 1-D chains and 3-D supramolecular networks, often stabilized by interactions such as hydrogen bonding and pi-pi stacking researchgate.netresearchgate.nettandfonline.com. The luminescent properties of these coordination polymers are a significant area of investigation, with many exhibiting intense red emission characteristic of Eu³⁺ researchgate.net.

Coordination Number and Geometry of Europium(III) Centers

The coordination number and geometry of europium(III) centers in nitrate complexes are influenced by the nature of the ligands and the crystallization conditions. Lanthanide ions, including europium, typically exhibit high coordination numbers, ranging from six to twelve mdpi.com. In aqueous solutions, Eu³⁺ can exist as the aquo complex [Eu(H₂O)ₓ]³⁺, where x can be 8 or 9 benchchem.com. At higher nitrate concentrations, nitrate ions can coordinate more significantly to the europium ions benchchem.com.

Spectroscopic studies, such as luminescence emission spectra and lifetime measurements, suggest the formation of inner-sphere and bidentate complexes between trivalent lanthanides and nitrate in aqueous solutions benchchem.com. This indicates that europium(III) nitrate in solution can exist as a mixture of different coordination complexes benchchem.com.

In solid-state structures, the coordination environment around the Eu³⁺ ion in nitrate complexes can vary. For instance, in a complex with a pyridoxal-semicarbazone ligand, a nine-coordinate geometry was observed, with the europium ion coordinated by two organic ligands and nitrate and aqua ligands mdpi.com. The nitrate ion in this complex was doubly coordinated in a bidentate fashion mdpi.com. Another this compound ternary complex with a diphenol macrocyclic ligand showed a ten-coordinated Eu³⁺ center with a distorted bicapped square-antiprism geometry, involving coordination to the macrocyclic ligand and three coordinated nitrates researchgate.net. In some coordination polymers, Eu³⁺ ions have been observed with coordination numbers of eight or nine, coordinated by oxygen atoms from organic ligands and water molecules researchgate.net.

The coordination mode of the nitrate anion itself can vary, acting as a monodentate or bidentate ligand, or even bridging between metal centers in polymeric structures. The specific coordination number and geometry are crucial in determining the physical and chemical properties of the resulting complexes and materials.

Stability and Reactivity of Europium(II) in Nitrate Solutions

Europium is unique among the lanthanides for having a relatively stable divalent oxidation state in addition to the common trivalent state benchchem.comresearchgate.net. The redox behavior between Eu³⁺ and Eu²⁺ in nitrate solutions is of particular interest, especially for separation processes benchchem.comresearchgate.netresearchgate.net.

Electrochemical Reduction of Europium(III) to Europium(II)

The electrochemical reduction of Eu³⁺ to Eu²⁺ is a feasible process in aqueous nitrate solutions researchgate.netrsc.org. This reduction has been studied using techniques such as cyclic voltammetry researchgate.netrsc.org. Near-quantitative reduction of Eu³⁺ can be achieved electrochemically in highly concentrated nitrate salt solutions within a relatively short time frame researchgate.netrsc.org.

Research has investigated the electrochemical reduction of Eu³⁺ using different electrode materials, including functionalized carbon materials rsc.orgosti.gov. These studies aim to understand the reduction kinetics and develop efficient separation methods based on the change in europium's oxidation state researchgate.netosti.gov.

Stability of Divalent Europium in Aqueous Nitrate Media

While the divalent state of most lanthanides is highly reducing and reacts readily with water, europium(II) is remarkably stable in aqueous solutions researchgate.net. Recent research has specifically addressed the stability of Eu²⁺ in aqueous nitrate media, as nitrate is not typically considered an inert electrolyte across the full aqueous potential window researchgate.net.

Studies using techniques like cyclic voltammetry, magnetic susceptibility measurements, UV-Vis absorption spectroscopy, and X-ray absorption near edge structure (XANES) have provided insights into the stability of Eu²⁺ in nitrate solutions researchgate.netrsc.org. These investigations have shown that Eu²⁺ can remain sufficiently stable in these media to allow for separation experiments researchgate.netrsc.org. Although some back-oxidation of Eu²⁺ can occur, it has been reported to be minimal over several hours in sealed conditions, particularly in highly concentrated nitrate solutions researchgate.netrsc.org. The stability of Eu²⁺ in nitrate media opens up new possibilities for the separation of europium from other trivalent lanthanides, leveraging the difference in the complexation behavior of the two oxidation states researchgate.net.

Spectroscopic Characterization and Structural Elucidation

Luminescence Spectroscopy of Europium(III) Systems

Luminescence spectroscopy is a primary tool for investigating the photophysical properties of europium(III) compounds. The Eu³⁺ ion's unique electronic configuration, with a non-degenerate ⁵D₀ emitting level and a ⁷F₀ ground state, makes it an exceptionally sensitive probe of its local chemical environment. researchgate.netsemanticscholar.org

The emission spectrum of a europium(III) compound is characterized by a series of sharp, line-like bands corresponding to transitions from the first excited state (⁵D₀) to the various levels of the ground state septet (⁷Fⱼ, where J = 0, 1, 2, 3, 4). researchgate.netnih.gov These transitions, which are partially forbidden f-f transitions, result in the ion's characteristic red-orange luminescence.

The key emission bands and their typical spectral locations are:

⁵D₀ → ⁷F₀ (~575-581 nm): This transition is strictly forbidden by selection rules and is only observed in environments with very low symmetry (Cₙ, Cₙᵥ, or Cₛ). Its presence is a direct indicator of a low-symmetry coordination site. researchgate.netnih.gov

⁵D₀ → ⁷F₁ (~590-594 nm): This is a magnetic dipole transition, and its intensity is largely independent of the coordination environment. It is often used as a reference for normalizing emission spectra. researchgate.netresearchgate.net

⁵D₀ → ⁷F₂ (~611-620 nm): Known as a "hypersensitive" transition, this electric dipole transition is highly sensitive to the local chemical environment and symmetry around the Eu³⁺ ion. researchgate.netnih.gov A lack of an inversion center at the Eu³⁺ site leads to a significant increase in the intensity of this band. The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition is frequently used to probe the symmetry of the europium ion's coordination site. researchgate.net

⁵D₀ → ⁷F₃ (~650-654 nm): This transition is typically very weak. nih.gov

⁵D₀ → ⁷F₄ (~698-702 nm): This is another electric dipole transition, generally with moderate intensity. nih.govacs.org

The precise position and splitting of these bands into Stark components are influenced by the crystal field of the host lattice. researchgate.net

TransitionTypical Wavelength Range (nm)Nature of TransitionEnvironmental Sensitivity
⁵D₀ → ⁷F₀575 - 581ForbiddenHigh (Indicates low symmetry)
⁵D₀ → ⁷F₁590 - 594Magnetic DipoleLow (Used as reference)
⁵D₀ → ⁷F₂611 - 620Electric Dipole (Hypersensitive)Very High (Probes site symmetry)
⁵D₀ → ⁷F₃650 - 654ForbiddenLow
⁵D₀ → ⁷F₄698 - 702Electric DipoleModerate

Direct excitation of the Eu³⁺ ion is inefficient due to its very low absorption coefficient (ε < 10 M⁻¹ cm⁻¹). nih.gov To achieve efficient luminescence, organic ligands are often complexed with the europium ion. These ligands act as "antennas," absorbing excitation energy (typically in the UV range) and transferring it to the central metal ion. nih.govacs.org

The primary mechanism for this sensitization involves several steps:

Ligand Excitation: The organic ligand absorbs a photon, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁). acs.orgnih.gov

Intersystem Crossing (ISC): The excited ligand undergoes a non-radiative transition from the S₁ state to a lower-energy triplet state (T₁). This process is favored in complexes with heavy ions like europium due to enhanced spin-orbit coupling. nih.govnih.gov

Intramolecular Energy Transfer (IET): The energy is non-radiatively transferred from the ligand's T₁ state to the resonant excited energy levels of the Eu³⁺ ion (e.g., ⁵D₂, ⁵D₁, ⁵D₀). nih.govnih.gov For this transfer to be efficient, the ligand's triplet state energy must be appropriately matched with the accepting levels of the Eu³⁺ ion.

Europium Emission: The Eu³⁺ ion then relaxes non-radiatively to the ⁵D₀ emitting level, from which it luminesces by transitioning to the ⁷Fⱼ ground state levels. researchgate.net

The excitation spectrum of a europium complex, which plots luminescence intensity versus excitation wavelength, typically resembles the absorption spectrum of the organic ligand, confirming the antenna mechanism. nih.govresearchgate.net The energy transfer from the donor ligand to the acceptor Eu³⁺ ion can occur through mechanisms described by Dexter's theory (requiring orbital overlap and favoring exchange interactions) and Förster's theory (dipole-dipole interaction). acs.orgnih.gov

Luminescence lifetime (τ) is the average time the Eu³⁺ ion spends in the ⁵D₀ excited state before returning to the ground state. It is a critical parameter for evaluating the efficiency of a luminescent material. The measured lifetime is inversely proportional to the sum of radiative and non-radiative decay rates.

A significant cause of reduced luminescence intensity and shorter lifetimes is quenching, which occurs when non-radiative decay pathways dominate. A primary mechanism for non-radiative decay in europium complexes is the coupling of the ⁵D₀ excited state with high-frequency vibrations from the surrounding environment. nih.gov Molecules with O-H (from water or alcohols), C-H, or N-H bonds are particularly effective quenchers because the energy of their vibrational overtones can match the energy gap between the ⁵D₀ and ⁷Fⱼ levels, facilitating energy dissipation as heat. nih.govscielo.org.ar

For instance, the luminescence lifetime of europium nitrate (B79036) in aqueous solutions is significantly shorter than in solutions with a higher ethanol (B145695) content, as ethanol molecules replace the quenching water molecules in the ion's inner coordination sphere. acs.org Lifetimes for europium nitrate in ethanol-water solutions have been observed to range from 110 to 380 microseconds. acs.org The presence of nitrate ions in the inner sphere can also influence the lifetime. acs.org Furthermore, transition metal ions such as Cu(II), Ni(II), and Co(II) can act as efficient quenchers of Eu³⁺ luminescence through collisional mechanisms or energy transfer. scielo.org.armdpi.com

SystemConditionObserved Lifetime (τ)Reference
This compoundAqueous Solution (H₂O)~110 µs acs.org
This compoundEthanol/Water (ratio 5.7)~380 µs acs.org
Eu-DO3A ComplexH₂O0.64 ms mdpi.com
Eu-DO3A ComplexD₂O2.3 ms mdpi.com
Eu³⁺/Cu²⁺ co-doped HAp0.5 mol% Eu³⁺~0.94 ms mdpi.com
Eu³⁺/Cu²⁺ co-doped HAp0.5 mol% Eu³⁺ / 1 mol% Cu²⁺~0.33 ms mdpi.com

The solvent and ligand environment have a profound impact on the luminescence properties of europium(III) nitrate. As discussed, solvent molecules like water can coordinate directly to the Eu³⁺ ion, leading to significant luminescence quenching. acs.org The use of aprotic solvents or the encapsulation of the ion with protective ligands can displace these quenching solvent molecules, thereby enhancing luminescence intensity and lifetime. nih.gov

The choice of ligand is crucial. An effective ligand must not only absorb light efficiently and have a suitable triplet state energy for transfer to Eu³⁺ but also bind strongly to the ion to shield it from the solvent. nih.gov Different ligands create distinct coordination geometries, which alters the symmetry at the Eu³⁺ site. This directly affects the intensity ratios of the ⁵D₀ → ⁷Fⱼ transitions, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition. acs.org For example, increasing the ethanol-to-water ratio in this compound solutions leads to a greater number of inner-sphere nitrate ions, changing the symmetry and increasing the relative intensity of the ⁵D₀ → ⁷F₂ transition. acs.org

X-ray Based Characterization Techniques

While luminescence spectroscopy probes the electronic environment, X-ray techniques provide definitive information about the long-range order and atomic-level structure of crystalline this compound materials.

Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a solid sample. By comparing the experimental diffraction pattern to known patterns from databases or simulated patterns from single-crystal data, the composition and purity of a synthesized this compound compound can be confirmed. acs.orgnih.gov For example, PXRD has been used to confirm the formation of specific this compound hexamer clusters, such as [Eu₆(μ₆-O)(μ₃-OH)₈(NO₃)₆(H₂O)₁₂]²⁺, from aqueous solutions. acs.orgacs.org

Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information. It can precisely determine the crystal system, space group, unit cell dimensions, and the coordinates of every atom within the crystal lattice. tandfonline.comnih.gov This provides an unambiguous picture of the Eu³⁺ ion's coordination number, geometry, and the bonding distances to surrounding ligands and nitrate anions. For instance, SCXRD analysis of a mixed-ligand europium complex, [Eu(FA)₂NO₃bipy]₂, revealed a dimeric structure where each europium ion is nine-coordinate, bonded to carboxylate groups, a bidentate nitrate ion, and a 2,2′-bipyridine molecule. tandfonline.com Such detailed structural knowledge is invaluable for interpreting spectroscopic data and establishing structure-property relationships.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS spectroscopy serves as a powerful tool for determining the local atomic structure of materials in various states. cas.cz It provides detailed information about the coordination environment, including bond distances, coordination numbers, and the types of neighboring atoms surrounding a specific absorbing atom, in this case, europium. cas.cz

EXAFS is instrumental in defining the immediate coordination sphere of the europium (Eu³⁺) ion in this compound and its complexes. Analysis of the Eu L₃-edge EXAFS spectra allows for the precise determination of the number and distance of atoms in the local environment.

For solid this compound, EXAFS fitting has identified a first shell Eu-O distance of approximately 2.45 Å with a coordination number of 5.0. researchgate.net A second shell, attributed to Eu-Eu interactions, was found at a distance of 4.18 Å, also with a coordination number of 5.0. researchgate.net In aqueous solutions, the local environment changes; first shell fitting of Eu(III) in an aqueous solution showed a shorter Eu-O distance of 2.39 Å and a coordination number of 4.03. researchgate.net The typical coordination number for the hydrated Eu(III) ion is eight, with a characteristic Eu-O bond length greater than 2.43 Å. researchgate.net

The coordination environment is also highly dependent on the solvent system. In an acetonitrile (B52724) solution, EXAFS studies combined with molecular dynamics simulations revealed that nitrate anions directly coordinate to the Eu³⁺ ion. nih.gov This interaction forms a ten-coordinate complex where the nitrate ions act as bidentate ligands. nih.gov The coordination of other ligands, such as terpyridyl, can alter this environment by limiting the available binding sites for solvent molecules and nitrate anions. nih.gov The general coordination numbers for trivalent europium are typically eight or nine, a consequence of the Eu³⁺ atomic radius. acs.org

The following table summarizes EXAFS data for this compound in different environments.

SampleShellDistance (Å)Coordination Number (CN)Source(s)
This compound (Solid) Eu-O2.455.0 researchgate.net
Eu-Eu4.185.0 researchgate.net
Europium (Aqueous Solution) Eu-O2.394.03 researchgate.net
Eu(III)-Nitrate (Acetonitrile) Eu-Ligand-10 nih.gov

Experimental EXAFS data are crucial for validating and refining theoretical structural models. The combination of EXAFS spectroscopy with atomistic simulations, such as ab initio molecular dynamics (AIMD), provides a robust method for determining the structures of complex systems like solvated europium ions. nih.govresearchgate.net

In a study of this compound in acetonitrile, EXAFS spectra were calculated directly from AIMD simulations and then compared with experimentally measured EXAFS spectra. nih.gov This comparison allowed for the validation of the computationally derived coordination structures. nih.gov The study confirmed that in acetonitrile, nitrate anions directly coordinate to the Eu³⁺ ion, resulting in a ten-coordinate complex. nih.gov This integrated approach, often referred to as MD-EXAFS, demonstrates how experimental data can substantiate theoretical predictions about how ligands, solvents, and counterions arrange themselves around a central metal ion in solution. nih.govresearchgate.net This methodology is not limited to europium, as similar approaches have been used to evaluate theoretical models for actinide complexes, further underscoring the technique's utility. stanfordmaterials.com

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For europium compounds, Eu L₃-edge XANES spectra are used to investigate the electronic state of the europium ion.

Studies have shown that the Eu L₃-edge absorption for europium(III) compounds like Eu₂O₃ and Eu(NO₃)₃ occurs at approximately 6976.9 eV. researchgate.net Variations in the intensity and features of the XANES spectra can indicate different complexation mechanisms; for instance, spectral differences between Eu₂O₃ and this compound point to distinct interactions involving hydroxyl and nitrate groups. researchgate.net

XANES is especially valuable for determining the oxidation state of europium, which can exist in both +2 and +3 states. researchgate.netnih.gov The technique has been successfully employed to monitor the reduction of Eu³⁺ to Eu²⁺ in aqueous nitrate solutions. researchgate.net In studies of minerals containing europium, XANES has revealed the coexistence of both Eu²⁺ and Eu³⁺ within a single crystal, demonstrating its power to identify mixed valence states in complex materials. nih.gov The analysis relies on the position of the absorption edge, which shifts to lower energy for the reduced Eu²⁺ state compared to the Eu³⁺ state. stanfordmaterials.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is an essential tool for characterizing the structure of this compound, with a particular focus on the coordination mode of the nitrate anion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for characterizing the nitrate groups in this compound complexes. The vibrational frequencies of the nitrate ion (NO₃⁻) are sensitive to its coordination environment, allowing for the differentiation between ionic, monodentate, and bidentate coordination modes. acs.orgornl.gov

The analysis often focuses on combination bands that appear in the 1700–1800 cm⁻¹ region of the spectrum. acs.orgornl.gov The number and separation (Δν) of these bands are diagnostic of the coordination mode. researchgate.net An ionic nitrate group typically shows a single sharp band, whereas coordinated nitrate groups exhibit two bands. ornl.gov The magnitude of the separation between these two bands provides further detail. researchgate.net

The following table outlines the correlation between the separation of combination bands and the nitrate coordination mode.

Nitrate Coordination ModeSeparation of Combination Bands (Δν) in cm⁻¹Source(s)
Monodentate~5 - 25 researchgate.net
Bidentate~25 - 65 researchgate.net

Additionally, fundamental vibrations of the nitrate group are observed. For instance, vibrations in the range of 1270 to 1360 cm⁻¹ in the IR spectra of this compound hydrates have been interpreted as being indicative of non-equivalent nitrato-groups within the crystal structure. FTIR has been used to characterize various lanthanide nitrate compounds, confirming its utility in the structural elucidation of these complexes.

Raman Scattering Spectroscopy

Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of this compound. A significant challenge in acquiring Raman spectra for europium complexes is the potential for strong luminescence, which can obscure the weaker Raman scattering signals. researchgate.netresearchgate.net This issue can often be mitigated by using near-infrared (NIR) laser excitation (e.g., 785 nm), which avoids the electronic absorption bands that lead to fluorescence. researchgate.netresearchgate.net

The Raman spectrum of the free nitrate ion in aqueous solution is characterized by a strong, sharp peak corresponding to the ν₁ symmetric stretching mode, typically found around 1045–1049 cm⁻¹. researchgate.net When the nitrate ion coordinates to a metal cation like Eu³⁺, its symmetry is lowered from D₃h to C₂v or lower. This reduction in symmetry causes previously degenerate vibrational modes to split, leading to a more complex spectrum and providing evidence of coordination.

Raman studies have been used to characterize the thermal decomposition products of this compound hexahydrate, such as the formation of europium oxide. acs.org While detailed Raman spectra of pure this compound are not extensively discussed in recent literature, related studies on europium complexes show that low-frequency Raman bands corresponding to Eu-O and Eu-N bond vibrations can be observed in the 180-220 cm⁻¹ region. A 1978 study by Bünzli et al. provided vibrational analysis of anhydrous this compound, contributing foundational data in this area. nih.gov

Microscopy and Morphological Analysis

The morphology and structure of materials derived from this compound are critical to understanding their properties and potential applications. High-resolution microscopy techniques are indispensable for visualizing these features at the nanoscale.

Scanning Transmission Electron Microscopy (STEM)

While Scanning Transmission Electron Microscopy (STEM) is not typically used to analyze the bulk crystalline form of this compound itself, it is a crucial technique for characterizing the morphology of nanomaterials synthesized using this compound as a precursor. This compound is a common starting material for the synthesis of various europium-containing nanostructures, such as oxides and phosphates, through methods like co-precipitation, sol-gel, and thermal decomposition.

Research shows that this compound is a versatile precursor for creating diverse morphologies. For instance, its thermal decomposition can lead to the formation of europium oxide (Eu₂O₃) nanorods with diameters of approximately 20 nm. researchgate.net In other synthesis routes, this compound is used to produce Eu₂O₃ and europium phosphate (B84403) (EuPO₄) nanoparticles. mdpi.com Transmission Electron Microscopy (TEM), a technique closely related to STEM, has been used to confirm the nanorod structure of ternary europium complexes, revealing average diameters of about 50 nm. nih.gov When used as a dopant or primary source, this compound contributes to the formation of nanoparticles whose size, shape, and crystallinity are analyzed in detail by STEM and TEM. researchgate.netmdpi.com These analyses are fundamental to controlling the synthesis process to achieve desired material properties, such as the luminescence efficiency which is highly dependent on the particle's structure and symmetry. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale, including particle height and surface texture. This technique is particularly useful for characterizing materials synthesized from this compound that are deposited on a substrate.

In a notable application, this compound hexahydrate was used as a dopant in the hydrothermal synthesis of europium-doped carbon dots (Eu-CDs). AFM measurements were performed to determine the dimensions of the resulting nanoparticles. The analysis revealed that the height of the Eu-CDs ranged from 1.77 to 3.25 nm. The average thickness was determined to be 2.72 nm, which corresponds to approximately 2–5 layers of stacked graphene sheets. biu.ac.il This level of detailed morphological data is vital for understanding the structure of the doped carbon dots and how the incorporation of europium influences their physical characteristics.

Material AFM Finding Height/Thickness (nm) Reference
Europium-Doped Carbon Dots (Eu-CDs)Height Range1.77 - 3.25 biu.ac.il
Europium-Doped Carbon Dots (Eu-CDs)Average Thickness2.72 biu.ac.il

Thermal Analysis

Thermal analysis techniques are employed to study the decomposition and phase transition behavior of this compound under controlled heating.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of this compound hexahydrate (Eu(NO₃)₃·6H₂O) has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses show that its thermal decomposition is a complex, multi-step process. researchgate.net

The DSC curve for Eu(NO₃)₃·6H₂O shows no phase transitions in the range of -40 to 76 °C, at which point it melts in its own water of crystallization. researchgate.net The decomposition begins with the condensation of the initial monomer into a larger cluster, which then progressively loses water and nitric acid. This process leads to the formation of a series of intermediate amorphous oxynitrates. At higher temperatures, these oxynitrates undergo further degradation, losing more water, nitrogen dioxide, and oxygen, until they are ultimately transformed into europium oxide (Eu₂O₃). researchgate.net The process of forming the final oxide from precursors like this compound hydrate (B1144303) typically completes between 600 and 700 °C. researchgate.net

Key thermal events observed in the DSC analysis include two significant endothermic peaks. researchgate.net

Thermal Event Temperature (°C) Technique Observation Reference
Endothermic Peak 1531DSCAssociated with the decomposition of intermediate oxynitrates. researchgate.net
Endothermic Peak 2929DSCCorresponds to further degradation steps towards oxide formation. researchgate.net
Melting76Visual/DSCMelts in its own water of crystallization. researchgate.net
Final Transformation>600TGA/DSCTransformation into europium oxide (Eu₂O₃). researchgate.netresearchgate.net

Other Spectroscopic Methods

Various other spectroscopic techniques are utilized to probe the electronic structure and optical properties of this compound and its derivative complexes.

UV-Vis Absorption Spectroscopy

UV-Vis Absorption Spectroscopy is used to study the electronic transitions in materials derived from this compound. The absorption spectra are typically dominated by the ligands coordinated to the Eu³⁺ ion, as the f-f transitions of the ion itself are often weak.

For europium-doped carbon dots (Eu-CDs) synthesized using this compound, the UV-Vis spectrum displays two distinct absorption peaks at 242 nm and 270 nm. These are attributed to n–π* and π–π* electronic transitions, respectively. biu.ac.il In studies of other europium(III) complexes, absorption peaks have been observed at 228 nm, 264 nm, and 350 nm, which are also assigned to the π-π* transitions of the organic ligands. taylorandfrancis.com The coordination of the Eu³⁺ ion does not significantly alter the position of these ligand-based absorption bands. taylorandfrancis.com Furthermore, the UV-Vis diffuse reflectance spectrum of a ternary europium complex nanorod showed a maximum absorption at 260 nm. nih.gov

Material/Complex Absorption Peaks (nm) Attributed Transition Reference
Europium-Doped Carbon Dots (Eu-CDs)242, 270n–π* and π–π biu.ac.il
Ternary Dinuclear Europium(III) Complex228, 264, 350π–π taylorandfrancis.com
Ternary Europium Complex Nanorods260Maximum Absorption nih.gov

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically utilizing the 21.54 keV gamma transition of ¹⁵¹Eu, is a powerful technique for probing the local chemical environment of europium atoms. It provides valuable information on the oxidation state, the nature of chemical bonding (ionicity/covalency), and magnetic interactions. slideserve.comiaea.org The key parameters derived from a ¹⁵¹Eu Mössbauer spectrum are the isomer shift (δ) and, in some cases, quadrupole splitting and magnetic hyperfine field splitting.

For europium compounds, the isomer shift is particularly sensitive to the oxidation state. Europium(III) compounds, which have a 4f⁶ electron configuration, exhibit isomer shifts that are significantly different from those of europium(II) compounds (4f⁷ configuration). Studies on various Eu(III) complexes have shown that their isomer shifts fall within a remarkably narrow range, typically around 0 mm/s relative to a standard like Eu₂O₃. rsc.org This indicates that the bonding in these compounds is predominantly ionic. rsc.orgrsc.org Any deviation from this can suggest a degree of covalent contribution to the europium-ligand bond. researchgate.net

While specific Mössbauer spectroscopy data for europium(III) nitrate is not extensively detailed in the available literature, the analysis of related Eu(III) compounds provides a strong basis for expected findings. For Eu(NO₃)₃, the europium atom is in the +3 oxidation state. Therefore, a single absorption line would be anticipated in the Mössbauer spectrum, with an isomer shift value characteristic of Eu(III). rsc.org The precise value would be influenced by the coordination of the nitrate and water ligands, as the s-electron density at the nucleus is sensitive to the shielding effects of p and d electrons involved in bonding. slideserve.com The line width of the resonance can also provide information about the symmetry of the europium site. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides direct insight into the oxidation state of europium and the chemical environment of the constituent atoms (Eu, O, N, C).

A detailed XPS study of solid europium(III) nitrate hydrate has identified the binding energies (BE) for the core levels of its constituent elements. vitorge.name The spectra are typically calibrated using the adventitious carbon C 1s peak at 284.6 eV or 284.8 eV. vitorge.namethermofisher.com

The Eu 3d region of the XPS spectrum is particularly informative. For Eu(NO₃)₃, the Eu 3d₅/₂ peak has been reported at a binding energy of 1137.5 eV. vitorge.name The Eu 4d peak is also analyzed, appearing at 137.7 eV for Eu(NO₃)₃. vitorge.name These values are characteristic of the Eu(III) oxidation state. thermofisher.comthermofisher.com

A notable feature in the XPS spectra of Eu(III) compounds is the presence of "shake-down" satellites. vitorge.namethermofisher.com These are small peaks that appear at a lower binding energy than the main photoelectron peak. This phenomenon arises from a rearrangement of the 4f-subshell electronic occupation following photoionization and is a characteristic signature of Eu(III) compounds. vitorge.name

The O 1s spectrum for this compound shows a single peak at approximately 533.5 eV. vitorge.name This peak represents the oxygen atoms within the nitrate (NO₃⁻) anions and the water of hydration. The N 1s peak, corresponding to the nitrogen in the nitrate group, is also observed, completing the elemental picture of the compound. mdpi.comnih.gov

Table 1: Representative XPS Binding Energies for this compound and Related Compounds

Core LevelCompoundBinding Energy (eV)Reference
Eu 3d₅/₂ Eu(NO₃)₃1137.5 vitorge.name
Eu(III) oxide1135 thermofisher.com
Eu-doped Carbon Dots1134.00 mdpi.com
Eu 4d Eu(NO₃)₃137.7 vitorge.name
O 1s Eu(NO₃)₃533.5 vitorge.name
N 1s Eu-doped Carbon Dots401.00 mdpi.com

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. tek.com For this compound, CV is instrumental in characterizing the Eu³⁺/Eu²⁺ redox couple. The resulting voltammogram provides information on the reduction and oxidation potentials, the reversibility of the electron transfer process, and the stability of the Eu²⁺ species in the specific medium. nih.govrsc.org

In aqueous solutions containing this compound, the reduction and oxidation signals observed can be unequivocally assigned to the Eu³⁺/Eu²⁺ redox couple. rsc.org Studies have shown that blank solutions with nitrate-based supporting electrolytes are electrochemically inert in the potential window of interest. rsc.org

The electrochemical behavior is highly dependent on the solvent and supporting electrolyte. In a study using a polyethylene (B3416737) glycol (PEG₄₀₀) solution containing 10 mM Eu(NO₃)₃·6H₂O and 500 mM LiCF₃SO₃, the redox reaction of Eu³⁺/Eu²⁺ was clearly observed. researchgate.net A reduction current appeared starting from -0.75 V, with a peak at -1.65 V. On the reverse scan, the corresponding oxidation peak was observed at -0.50 V. researchgate.net The significant separation between the cathodic and anodic peak potentials suggests a quasi-reversible or irreversible process under these conditions.

The stability of the Eu³⁺/Eu²⁺ couple is a key parameter. The redox potential provides insight into the thermodynamic favorability of the +2 oxidation state. nih.gov The nature of the ligands or solvent coordinating to the europium ion significantly influences this potential. nih.govresearchgate.net In nitrate media, the Eu³⁺/Eu²⁺ couple is accessible, allowing for the study of its electrochemical properties and the stability of the resulting Eu(II). rsc.org

Table 2: Electrochemical Data for the Eu³⁺/Eu²⁺ Redox Couple from Cyclic Voltammetry

System/SolventWorking ElectrodePotential vs. Ref.ObservationReference
Eu(NO₃)₃ in PEG₄₀₀/LiCF₃SO₃--0.75 V (onset), -1.65 V (peak)Cathodic peak (Eu³⁺ → Eu²⁺) researchgate.net
Eu(NO₃)₃ in PEG₄₀₀/LiCF₃SO₃--0.50 VAnodic peak (Eu²⁺ → Eu³⁺) researchgate.net
Eu³⁺ aqua ion (EuCl₃)Gold-636.5 mV (E₁/₂)Redox couple vs. Ag/AgCl nih.gov
Eu(NO₃)₃ in 1 M LiNO₃Unfunctionalized OMC-Faradaic CV shows Eu³⁺/Eu²⁺ redox rsc.org

Luminescence Properties and Mechanisms of Europium Nitrate Derivatives

Photophysical Processes in Europium(III) Complexes

The emission from europium(III) ions in complexes is typically not a result of direct excitation, as the f-f electronic transitions are parity-forbidden, leading to very low molar absorption coefficients. wpmucdn.commdpi.com Instead, a sensitization process, commonly known as the "antenna effect," is utilized to populate the emissive excited states of the Eu(III) ion. acs.orgosti.govnih.gov

The antenna effect is a multi-step process that efficiently channels absorbed energy from organic ligands to the central europium(III) ion. acs.orgnih.gov This process can be broken down into the following key stages:

Ligand Excitation: An organic ligand, acting as an "antenna," absorbs incident light (usually in the UV region), transitioning to an excited singlet state (S₁). wpmucdn.comnih.gov

Intersystem Crossing: The excited ligand then typically undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). wpmucdn.comnih.gov This step is crucial as the triplet state is longer-lived, which increases the probability of energy transfer to the europium ion.

Energy Transfer: The energy from the ligand's triplet state is transferred to the europium(III) ion, exciting it to one of its resonant energy levels, often the ⁵D₁, ⁵D₂, or higher states. wpmucdn.comnih.govnih.gov

Lanthanide Emission: The excited europium(III) ion then undergoes non-radiative relaxation to the long-lived ⁵D₀ emissive state, from which it radiatively decays to the ⁷Fⱼ (J = 0-6) ground state levels, producing the characteristic red luminescence. rsc.orgnih.gov

The efficiency of this sensitization is highly dependent on the energy levels of the organic ligand. For optimal energy transfer, the triplet state energy level of the ligand should be slightly higher than the emissive ⁵D₀ level of the Eu(III) ion (approximately 17,267 cm⁻¹) to facilitate efficient transfer while minimizing back energy transfer. wpmucdn.com

The intramolecular energy transfer (IET) from the ligand to the europium(III) ion can occur through several pathways. wpmucdn.comnih.gov The two primary mechanisms are:

Dexter (Electron Exchange) Mechanism: This is a short-range interaction that requires orbital overlap between the ligand and the metal ion. It is generally considered the dominant mechanism in europium complexes where the ligand is directly coordinated to the metal. osti.govacs.org The transfer from the ligand's triplet state to the Eu(III) ion is a prime example of a Dexter-type energy transfer. acs.org

Förster (Dipole-Dipole) Mechanism: This is a long-range interaction that does not require orbital overlap and depends on the spectral overlap between the ligand's emission and the metal's absorption. While possible, direct energy transfer from the ligand's singlet state via the Förster mechanism is often less efficient than the triplet pathway due to the short lifetime of the singlet state. nih.gov

In many europium complexes, the energy transfer predominantly occurs from the triplet state of the ligand. wpmucdn.comnih.gov However, the possibility of energy transfer from the singlet excited states and the involvement of ligand-to-metal charge transfer (LMCT) states as potential quenching pathways should also be considered, especially if the LMCT states are energetically close to the relevant excited states. nih.gov Theoretical calculations have been employed to determine the rates of various IET pathways, revealing a multitude of possible transitions from both singlet and triplet ligand states to various excited states of the Eu(III) ion. nih.govacs.org

Factors Influencing Luminescence Intensity and Efficiency

The chemical nature and structure of the ligands coordinated to the europium(III) ion play a pivotal role in determining the luminescence properties. The coordination environment created by the ligands directly influences the symmetry around the Eu(III) ion, which in turn affects the probabilities of the f-f transitions. acs.orgnih.gov

Key factors related to the ligand and coordination sphere include:

Ligand Diversity and Dissimilarity: The presence of different types of ligands (ligand diversity) and ligands with varying electronic and steric properties (ligand dissimilarity) can break the centrosymmetry of the coordination environment. acs.orgnih.gov This distortion relaxes the selection rules for f-f transitions, leading to an increase in the radiative decay rate and, consequently, enhanced luminescence. acs.org For instance, introducing a single, different β-diketonate ligand into a complex of the type [Eu(β)₃(TPPO)₂] can significantly boost the quantum efficiency. acs.org

Coordination Number and Geometry: The coordination number of the europium ion, typically ranging from 8 to 10, and the resulting coordination geometry (e.g., distorted hexahedron) influence the crystal field splitting of the emission lines. rsc.orgnih.govnih.gov This can be observed in the fine structure of the ⁵D₀ → ⁷Fⱼ transitions.

Nature of the Ligand: The choice of ligand is critical for efficient sensitization. Ligands with high molar absorptivity and an appropriate triplet energy level are essential for a strong antenna effect. wpmucdn.com β-diketonates are widely used and effective antenna ligands for europium(III). nih.govmdpi.com

The following table presents data on how ligand modification can impact the quantum efficiency of europium complexes.

ComplexQuantum Efficiency (η) (%)Reference
[EuCl₂(TPPO)₄]Cl·3H₂O~0 acs.orgnih.gov
[EuCl₂(BTFA)(TPPO)₃]62 nih.gov

This table is interactive. Click on the headers to sort the data.

Non-radiative deactivation processes compete with the desired radiative decay, thereby quenching the luminescence. A major pathway for non-radiative decay in lanthanide complexes is multiphonon relaxation, where the electronic excitation energy is dissipated through coupling with high-frequency vibrations in the ligand or solvent molecules. nih.govresearchgate.net

Common high-frequency oscillators responsible for quenching include O-H, N-H, and C-H vibrations. mdpi.comresearchgate.netrsc.org Strategies to mitigate this include:

Deuterium Substitution: Replacing C-H, N-H, or O-H bonds with their deuterated counterparts (C-D, N-D, O-D) lowers the vibrational frequencies. This increases the number of vibrational quanta required to bridge the energy gap between the ⁵D₀ excited state and the ground state manifold, thereby reducing the efficiency of non-radiative deactivation and enhancing the luminescence quantum yield. researchgate.net

Ligand Design: Judicious ligand design can protect the europium ion from quenching species. Bulky ligands can create a protective shell around the metal ion, preventing solvent molecules (like water) from coordinating directly to the europium. mdpi.com Additionally, designing ligands that lack high-frequency oscillators in close proximity to the metal center can significantly reduce non-radiative decay. acs.org

The table below illustrates the effect of deuteration on the luminescence lifetime of a europium complex.

SolventLuminescence Lifetime (τ)Reference
H₂OShorter rsc.org
D₂OLonger rsc.org

This table is interactive. Click on the headers to sort the data.

The nature of the counterion and the solvent can have a significant impact on the luminescence properties of europium(III) complexes, particularly for charged species. nih.govacs.org

Counterions: The counterion can influence the coordination environment of the europium ion. nih.govacs.org For instance, in some europium complexes, nitrate (B79036) (NO₃⁻) and triflate (CF₃SO₃⁻) counterions lead to different circularly polarized luminescence (CPL) spectra, suggesting a direct influence on the chirality and structure of the complex in solution. nih.govacs.org The introduction of bulkier and bidentate NO₃⁻ counterions can enhance the stability of a complex in solution and lead to a higher quantum yield compared to complexes with chloride counterions. mdpi.com

Solvent Interactions: The solvent can affect the luminescence by coordinating to the metal ion, which can introduce high-frequency oscillators that quench the emission. rsc.org Solvents can also influence the equilibria between different isomeric forms of a complex in solution, which can manifest as changes in the luminescence spectra. nih.govnih.gov The choice of solvent can therefore be critical in optimizing the luminescence of a europium nitrate derivative. For example, the luminescence intensity of some europium complexes is significantly higher in acetonitrile (B52724) compared to dichloromethane. mdpi.com

The following table summarizes the observed effects of different counterions on the photophysical properties of a europium complex.

CounterionObservationReference
NO₃⁻Higher quantum yield in solution mdpi.com
Cl⁻Lower stability in DCM solution mdpi.com
CF₃SO₃⁻Higher luminescence dissymmetry factor nih.govacs.org

This table is interactive. Click on the headers to sort the data.

Electrochemical Control of Luminescence

The ability to externally modulate the luminescence of europium compounds offers significant potential for the development of advanced materials for displays, sensors, and data storage. One of the most direct methods to achieve this control is through electrochemical stimulation, which can induce changes in the oxidation state of the europium ion, thereby altering its light-emitting properties.

Electrofluorochromism via Eu³⁺/Eu²⁺ Redox Interconversion

Electrofluorochromism refers to the phenomenon where a reversible change in luminescence color and intensity is induced by an electrochemical redox reaction. In the context of this compound derivatives, this is achieved by the electrochemical interconversion between the trivalent (Eu³⁺) and divalent (Eu²⁺) oxidation states. rsc.org

The Eu³⁺ ion is well-known for its characteristic sharp, red emission resulting from 4f-4f electronic transitions. rsc.org Conversely, the Eu²⁺ ion exhibits a broad emission band, typically in the blue region of the spectrum, which arises from a 4f⁶5d¹ to 4f⁷ (⁸S₇/₂) transition. rsc.org The ability to switch between the red luminescence of Eu³⁺ and the blue luminescence of Eu²⁺ through an applied potential forms the basis of electrofluorochromic devices. rsc.org

A significant challenge in harnessing this phenomenon is the instability of the Eu²⁺ ion, particularly in the presence of air and in many common solvents. rsc.org However, research has demonstrated that the stabilization of Eu²⁺ can be achieved in specific chemical environments. For instance, polyether solvents, such as polyethylene (B3416737) glycols, have been shown to effectively stabilize the Eu²⁺ state. This stabilization allows for the facile and recurrent electrochemical reduction of Eu³⁺ to Eu²⁺, enabling reversible control over the emitted light. rsc.org

In a typical two-electrode device, applying a reduction potential to a solution containing a europium complex can trigger the Eu³⁺ to Eu²⁺ conversion, leading to a distinct and observable color change from red to blue. This dynamic and reversible electrofluorochromic behavior holds promise for applications in novel display technologies, chemical sensors, and security devices. rsc.org

Crystal Field Analysis and Site Symmetry Effects

The luminescence spectrum of the Eu³⁺ ion is exceptionally sensitive to its local chemical environment. The electric field generated by the surrounding ligands, known as the crystal field, perturbs the energy levels of the Eu³⁺ ion. The analysis of this perturbation, known as crystal field analysis, provides invaluable information about the coordination geometry and site symmetry of the europium ion within a compound. aip.orgutm.md

The free Eu³⁺ ion has degenerate energy levels. When incorporated into a crystal lattice or a coordination complex, the crystal field lifts this degeneracy, causing the spectroscopic levels to split into a number of components. The nature and extent of this splitting are dictated by the point group symmetry of the site occupied by the Eu³⁺ ion. utm.md Therefore, Eu³⁺ is often used as a luminescent probe to study the local structure of materials. utm.md

In this compound derivatives, such as double nitrates [Eu₂(M)₃(NO₃)₁₂·24H₂O, where M = Mg, Zn] and pentanitrates [(Ph₃EtP)₂Eu(NO₃)₅], the Eu³⁺ ion is coordinated by multiple nitrate groups. aip.orgbohrium.com For instance, in the double nitrate system, the europium ion is surrounded by oxygen atoms in an arrangement that has an approximate icosahedral symmetry, although the actual site symmetry is the lower C₃. aip.org

The analysis of high-resolution absorption and luminescence spectra allows for the assignment of these crystal-field levels. aip.org For example, in the Eu₂M₃(NO₃)₁₂·24H₂O system, quantitative crystal-field calculations have been performed assuming a C₃ᵥ symmetry (which is close to icosahedral) and then refined by considering the true C₃ symmetry, which requires the inclusion of additional imaginary crystal-field parameters. aip.org These calculations involve fitting the experimental energy levels using a set of free-ion and crystal-field parameters. aip.org

The emission spectrum of Eu³⁺ is dominated by transitions from the excited ⁵D₀ state to the various ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels. The selection rules for these transitions are highly dependent on the site symmetry:

⁵D₀ → ⁷F₀ Transition: This transition is strictly forbidden by electric and magnetic dipole selection rules but can appear as a weak line if the Eu³⁺ ion occupies a site with Cₙ, Cₙᵥ, or Cₛ symmetry. Its presence is a strong indicator of a low-symmetry environment.

⁵D₀ → ⁷F₁ Transition: This is a magnetic dipole-allowed transition and its intensity is largely independent of the crystal field. It is often used as an internal standard for comparing relative intensities.

⁵D₀ → ⁷F₂ Transition: This is a "hypersensitive" electric dipole transition. Its intensity is highly sensitive to the local symmetry and increases significantly when the Eu³⁺ ion is in a non-centrosymmetric environment. The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition is frequently used to quantify the degree of asymmetry of the coordination site. mdpi.com

The detailed analysis of the number of observed emission lines for each ⁷Fⱼ level and their relative intensities provides a definitive way to determine the point site symmetry of the Eu³⁺ ion, as summarized in the table below.

Table 1: Splitting of Eu³⁺ ⁷Fⱼ Levels in Various Point Group Symmetries An interactive table detailing the number of expected luminescence lines for key transitions based on the point group symmetry of the Eu³⁺ ion's coordination site.

Point Group ⁵D₀ → ⁷F₀ ⁵D₀ → ⁷F₁ ⁵D₀ → ⁷F₂ ⁵D₀ → ⁷F₃ ⁵D₀ → ⁷F₄
Oₕ 0 1 0 1 2
D₄ 0 2 3 2 5
D₃ 0 2 2 3 4
C₄ᵥ 1 2 4 3 6
C₃ᵥ 1 2 3 4 5
C₂ᵥ 1 3 5 7 9
C₃ 1 2 2 4 4

Source: Adapted from principles of lanthanide luminescence spectroscopy. utm.md

This detailed correlation between the observed spectra and the local structure is fundamental to designing new this compound-based materials with tailored luminescent properties.

Advanced Materials Research and Application Domains

Phosphor Development and Luminescent Materials

Europium nitrate (B79036) is a fundamental precursor in the production of europium-doped phosphors, which are essential components in various lighting and display technologies ontosight.aiamericanelements.comsamaterials.comchemimpex.comaemree.comstanfordmaterials.com. These phosphors exhibit luminescence when excited, making them invaluable for converting electrical energy into visible light samaterials.com.

Europium-doped phosphors are particularly well-known for their vibrant red emission, a critical component in achieving full-color displays. Historically, europium-doped phosphors were extensively used in Cathode Ray Tube (CRT) displays to produce the red color samaterials.comaemree.com. The discovery of europium-doped yttrium oxide phosphors, such as Y₂O₃:Eu³⁺, revolutionized the television industry by significantly enhancing color quality and improving energy efficiency aemree.comrsc.org. Europium nitrate serves as a precursor in the synthesis of such phosphors, often through methods like the sol-gel process for thin-film phosphors used in display applications sigmaaldrich.com. Research continues on developing novel red-emitting phosphors using europium, with studies exploring materials like europium-doped lithium nitrate, which show characteristic main emission bands at 594 nm (yellow) and 615, 625 nm (red) under near-ultraviolet excitation at 394 nm researchgate.net. The photoluminescence properties of Eu³⁺-doped inorganic materials are typically narrow-band, with both narrow excitation and emission spectra nih.gov.

Sensor Technologies

This compound is also a key component in the development of various sensor technologies, leveraging the luminescent properties of Eu³⁺ ions which can be sensitive to changes in their environment or the presence of specific analytes researcher.liferesearchgate.netnih.govresearchgate.net.

Luminescent europium(III) complexes derived from precursors like this compound have been explored for the optical sensing of specific analytes. A notable example is the detection of uranyl(VI) (U(VI)) ions through a "turn-on" fluorescence energy transfer process to a water-soluble europium(III) complex researchgate.netresearchgate.net. This approach shows potential for the selective detection of environmental UO₂²⁺ in contaminated groundwater sites researchgate.net. The appearance of new excitation bands characteristic of UO₂²⁺ complexes in solution, observed upon addition of UO₂²⁺ to the europium complex, suggests that energy absorbed by UO₂²⁺ is transferred to Eu³⁺ researchgate.net. Furthermore, europium(III) complexes exhibiting aggregation-induced emission have demonstrated excellent sensing properties for low concentrations of Cu²⁺ ions, with detection limits in the nanomolar range nih.gov.

This compound is frequently used as a metal source in the synthesis of luminescent Metal-Organic Frameworks (MOFs) for sensing applications nih.govnih.govresearchgate.netresearchgate.netbohrium.comrsc.orgbohrium.commdpi.comresearchgate.netd-nb.info. These Eu-based MOFs exhibit tunable luminescence properties and high sensitivity towards various analytes. For example, Eu³⁺-incorporated amino-functionalized zirconium MOFs synthesized via solvothermal methods using this compound pentahydrate as a precursor have acted as effective sensor materials for detecting hazardous organic compounds like diphenylamine (B1679370) and dinitrobenzene in water and fruit samples nih.gov. The synergistic effect of Eu³⁺ ions and the functionalized MOF enhances the luminescent properties and improves sensing ability nih.gov. Mixed europium/terbium MOFs synthesized from their respective nitrates have shown selective ratio-based fluorescence response to Fe³⁺ and Cr₂O₇²⁻ ions, demonstrating potential as recyclable sensing materials mdpi.com. The fluorescence intensity ratio of characteristic emission peaks shows a good linear relationship with the target concentration mdpi.com. Other Eu-based MOFs synthesized using this compound have been developed as sensitive fluorescence sensors for detecting acetone (B3395972), 1-hydroxypyrene (B14473) (1-HP), and uric acid (UA) rsc.orgbohrium.com.

Data on the sensing performance of a mixed Eu/Tb MOF for Fe³⁺ and Cr₂O₇²⁻ ions is presented below:

AnalyteDetection Linear Range (µM/L)Detection Limit (M)
Fe³⁺10–1002.71 × 10⁻⁷
Cr₂O₇²⁻10–1008.72 × 10⁻⁷

This data highlights the sensitivity achieved by these Eu-based MOF sensors.

The distinct luminescent properties of europium compounds, often derived from this compound, make them suitable for anti-counterfeiting applications researcher.liferesearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgmdpi.comresearchgate.netoejournal.org. This compound solutions themselves can exhibit ligand-dependent luminescent features, showcasing potential for anti-counterfeiting and coordination group structure detection researcher.liferesearchgate.netnih.govresearchgate.net. The vibrant red luminescence observed in this compound solutions at specific wavelengths (e.g., 594 nm and 616 nm) can be utilized in security inks researchgate.netnih.gov. Compared to other materials, the preparation process for this compound inks can be simpler, facilitating mass production researchgate.net. Furthermore, europium-doped phosphors and Eu-based MOFs are being explored for advanced anti-counterfeiting measures, including multicolor luminescence responsive to external stimuli like water researchgate.netmdpi.comoejournal.org. Lanthanide MOFs, including those containing europium, can enable multicolor information anti-counterfeiting by tuning luminescence color through functional groups and multiple emission centers oejournal.org.

Catalytic Applications

Europium compounds, including this compound, are investigated for their catalytic properties in a range of chemical transformations and industrial processes samaterials.comdataintelo.comchemdad.comaemree.comfishersci.dk. The catalytic activity is often linked to the ability of the trivalent europium ion (Eu³⁺) to interact with organic substances, forming Lewis acid-base complexes alfachemic.com.

This compound and europium-doped materials derived from it are explored for their efficacy in photocatalytic applications, particularly for environmental remediation and the potential for hydrogen production dataintelo.comalfachemic.comresearchgate.netspringerprofessional.de. Photocatalysis utilizes light energy to drive chemical reactions, offering environmentally friendly solutions for degrading pollutants and generating clean fuels acs.org.

Europium-doped photocatalysts have shown promise in the degradation of organic pollutants. For instance, this compound doped mesoporous TiO₂ composite photocatalysts have demonstrated good degradation effects on organic reagents such as acetaldehyde (B116499) and acetone alfachemic.com. Graphene oxide/europium oxide composite catalysts have been used for the degradation of organic dyes like rhodamine B alfachemic.com. Research indicates that doping inorganic semiconductors like Ag₂CrO₄ with Eu³⁺ can enhance their photocatalytic behavior, leading to a reduction in the concentration of organic pollutants in wastewater mdpi.com. Studies on Eu-doped SnS quantum dots have shown enhanced photodegradation efficiency for methylene (B1212753) blue and crystal violet dyes under visible light irradiation nih.gov.

The incorporation of trivalent europium compounds into a photocatalyst matrix can promote the adsorption of organic pollutants on the catalyst surface, significantly improving degradation efficiency alfachemic.com. Rare-earth ion doping, including Eu³⁺, can resist the recombination of photogenerated electrons and holes and broaden the spectral response range of photocatalysts, thereby improving their photocatalytic ability chemicalbook.com. For example, Eu-doped g-C₃N₄ composites synthesized via an in-situ method exhibited superior photocatalytic performance for water splitting under visible light irradiation researchgate.net. The optimal 4% Eu/g-CN catalyst showed a photocatalytic activity for H₂ production approximately 4.0 times higher than pure g-CN researchgate.net.

Beyond environmental applications, this compound is being explored for its role in various industrial catalytic processes samaterials.comdataintelo.comchemdad.comfishersci.dk. Europium compounds are investigated for their catalytic properties in diverse chemical reactions samaterials.com. The market for this compound sees growth partly due to its application in catalysis, including in automotive catalysts which are essential for reducing harmful emissions dataintelo.com. Stricter environmental regulations are increasing the demand for advanced catalytic materials, where this compound plays a role in enhancing efficiency dataintelo.com. Europium(III) nitrate hexahydrate is also mentioned as a catalyst and a component of specialized steels chemdad.comfishersci.dk.

Optoelectronic Devices and Laser Materials

This compound is a key precursor in the production of materials for optoelectronic devices and lasers, primarily due to the characteristic luminescence of europium ions nanoshel.comsamaterials.comchemdad.comnanochemazone.commade-in-china.combenchchem.com. Europium-doped phosphors are essential components in display technologies and lighting applications samaterials.com.

This compound is used as a dopant in certain types of glass for lasers and other optoelectronic devices nanoshel.comchemdad.comnanochemazone.commade-in-china.combenchchem.com. Historically, europium-doped phosphors were widely used as a phosphor activator, particularly for the red phosphor in color television tubes nanoshel.comchemdad.comnanochemazone.commade-in-china.combenchchem.com. They are also utilized in modern solid-state lighting applications, such as white LEDs and compact fluorescent lamps (CFLs), contributing to improved color rendering index (CRI) and efficiency samaterials.com. Europium-doped plastic has also been identified as a laser material nanoshel.comchemdad.comnanochemazone.commade-in-china.combenchchem.com. More recent applications include the use of europium in quantum memory chips made-in-china.combenchchem.com.

Nanomaterials Engineering and Functionalization

This compound is a versatile precursor for the synthesis and functionalization of various nanomaterials, enabling the creation of materials with tailored properties for diverse applications sigmaaldrich.comamericanelements.comdataintelo.comchemdad.comaemree.combas.bgsigmaaldrich.com.

This compound is frequently used in the synthesis of light-emitting nanomaterials, including quantum dots and nanorods sigmaaldrich.comamericanelements.comchemdad.combas.bgacs.org. For example, europium-doped SnS quantum dots have been synthesized using a facile chemical co-precipitation method with tin(II) chloride and this compound as precursors nih.gov. This method yielded quantum dots with enhanced photocatalytic efficiency for dye degradation nih.gov.

Europium oxide nanorods have been prepared by the sonication of an aqueous solution of this compound in the presence of ammonia (B1221849) csic.es. Transmission electron microscopy and high-resolution scanning electron microscopy revealed particle sizes of approximately 50 × 500 nm (width × length) csic.es. Thermal analysis confirmed the transformation of the sonochemically prepared amorphous compounds into crystalline Eu₂O₃ upon heating csic.es. Uniform Eu-doped NaGd(WO₄)₂ nanospheres have also been synthesized using this compound pentahydrate as a precursor through a homogeneous precipitation process at low temperature znaturforsch.com.

Surface functionalization of inorganic oxides with europium complexes, often utilizing this compound as the europium source, is a strategy employed to enhance the optical properties of these materials chemdad.comsigmaaldrich.comucanr.edu. This approach involves the formation of europium complexes on the surface of inorganic oxide matrices, such as silica (B1680970) (SiO₂) or zirconia (ZrO₂) sigmaaldrich.comucanr.edu.

A method involving the surface functionalization of europium-doped silica microparticles with organic ligands like 1,10-phenanthroline (B135089) has been shown to improve the luminescent properties and time stability of the resulting material sigmaaldrich.com. Similarly, functionalization of ZrO₂:Eu with organic ligands can increase the quantum yield due to efficient energy transfer ucanr.edu. Different sol-gel strategies based on functionalization of ZrO₂:Eu microparticles with 1,10-phenanthroline and incorporation of colloidal Eu(phen)₂₃ into zirconia have been used to obtain hybrid sol-gel composites with controlled optical properties ucanr.edu. These materials can exhibit quantum yields of about 48% when monitoring the 615 nm emission line at 350 nm excitation ucanr.edu.

Furthermore, functionalized europium oxide nanoparticles with a silane (B1218182) layer have been developed for applications such as fluorescent labels in immunoassays acs.org. This surface modification provides amine groups for biological conjugation while retaining the desirable optical properties of europium, such as a narrow red emission and a long fluorescence lifetime acs.org.

Analytical Chemistry Reagents for Ion Detection

This compound finds application in analytical chemistry, particularly as a reagent for the detection and determination of various ions. Its utility in this domain often leverages the unique luminescent properties of europium(III) ions (Eu³⁺) chemimpex.com.

One method for the determination of europium and scandium ions is based on the formation of a colored complex compound with an organic analytical reagent, such as arsenazo III mdpi.com. This method involves the introduction of arsenazo III, a bisazo-derivative of chromotropic acid, to form a detectable colored complex with europium ions mdpi.com. The optical density of the formed complexes can then be determined using a spectrophotometer mdpi.com. A calibration curve plotting optical density versus ion concentration is used for quantitative analysis mdpi.com.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful analytical technique used to detect and quantify europium and scandium elements in samples mdpi.com. This method involves converting a sample into plasma, which then emits light that is analyzed by a spectrometer mdpi.com. The intensity of the spectral lines emitted is proportional to the concentration of the corresponding element, such as europium, in the sample mdpi.com.

Europium(III) nitrate hydrate (B1144303) is recognized for its role as a reagent in analytical chemistry for the detection of various ions, contributing to precise measurements in different testing scenarios chemimpex.com.

Luminescence spectroscopy has been employed to study the properties of europium(III) nitrate in mixed ethanol-water solutions, providing insights into inner-sphere interactions between Eu³⁺ and nitrate counterions epa.gov. The frequency of specific transitions in the luminescence spectra can be used to identify different inner-sphere complexes, such as those containing one, two, or three inner-sphere nitrate ions epa.gov. Luminescence lifetimes also provide information, with longer lifetimes observed in solutions with a higher ethanol (B145695)/water ratio and a greater number of inner-sphere nitrate ions epa.gov. These spectroscopic studies are relevant to understanding the behavior of Eu³⁺ in various chemical environments.

Furthermore, europium(III) nitrate has been used in the development and testing of ion-selective sensors. For instance, it served as the source of Eu(III) ions in the conditioning and testing of a polymeric membrane sensor designed for the selective measurement of europium(III) in solutions lew.ro. The performance of such sensors is evaluated by measuring the potential of solutions with varying concentrations of Eu³⁺, allowing for the determination of the sensor's linear concentration range, Nernstian slope, and detection limit lew.ro.

This compound hexahydrate has also been utilized as the source of Eu³⁺ ions for doping materials like silica-titania-polydimethylsiloxane hybrid ORMOSILs for spectroscopic analysis rsc.org. Photoluminescence analysis of these doped materials helps investigate energy level transitions and understand the local environment and bonding nature around the Eu³⁺ ions rsc.org.

Research involving the separation of americium(III) and europium(III) from nitrate media using solvent extraction techniques highlights the importance of understanding the behavior of this compound in separation processes relevant to nuclear fuel reprocessing and potentially environmental analysis researchgate.net. The nitrate ion plays a significant role in the separation behavior of trivalent lanthanide and actinide ions researchgate.net.

These examples demonstrate the diverse applications of this compound as a key reagent and source of europium ions in various analytical techniques aimed at detecting, quantifying, and studying the behavior of ions in solution.

Theoretical and Computational Studies of Europium Nitrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of europium complexes. It offers a balance between computational cost and accuracy, enabling detailed analysis of coordination chemistry.

DFT calculations have been employed to investigate the structural parameters of various europium(III) nitrate (B79036) species, including hydrated and nitrate complexes. These studies probe key metrics such as bond lengths and coordination numbers. In dilute aqueous solutions, the Eu(III) ion is primarily present as the aqua ion, [Eu(H₂O)ₓ]³⁺, with x commonly being 8 or 9. wikipedia.org DFT calculations on these aqua ions show that the octa-aqua ([Eu(H₂O)₈]³⁺) and nona-aqua ([Eu(H₂O)₉]³⁺) species typically adopt distorted square antiprism and trigonal prism structures, respectively. tandfonline.com

When nitrate ions are present, they can displace water molecules in the first coordination shell, forming hydrated nitrate complexes such as [Eu(NO₃)ₓ(H₂O)ᵧ]³⁻ˣ. tandfonline.com DFT studies indicate that nitrate anions can chelate to the Eu(III) ion in a bidentate fashion. tandfonline.com The coordination number generally remains high, often at nine. tandfonline.com The optimized geometries of these complexes often exhibit low symmetry (C1) due to intramolecular interactions. tandfonline.com

Calculations have determined the bond lengths for these complexes. For instance, the Eu-O bond lengths are influenced by the coordination environment. When europium nitrate complexes interact with other molecules, such as graphene, changes in the Eu-O bond lengths are observed, indicating a weakening of the bonds due to interactions. researchgate.net

Table 1: Calculated Structural Parameters for Europium(III) Complexes

Complex Method Parameter Value (Å) Reference
[Eu(H₂O)₉]³⁺ DFT/BP86 Eu-O (avg) 2.52 tandfonline.com
[Eu(NO₃)(H₂O)₇]²⁺ DFT Eu-O (NO₃) ~2.5-2.6 tandfonline.comtandfonline.com
[Eu(NO₃)₃(H₂O)₃] DFT Eu-O (NO₃) ~2.5-2.6 tandfonline.com

This table is interactive. Click on headers to sort.

The thermodynamic stability of europium(III) nitrate complexes has been assessed by calculating the Gibbs free energy (ΔG) for complexation reactions, both in the gas phase and in solution. tandfonline.com These calculations help determine the favorability of forming various species.

Studies have shown that the formation of bidentate nitrate complexes is generally more thermodynamically favorable than monodentate complexes with the same coordination number. tandfonline.com The complexation reactions, such as the stepwise replacement of water molecules by nitrate ions, have been systematically studied. tandfonline.com

[Eu(H₂O)₈]³⁺ + x NO₃⁻ ⇌ [Eu(NO₃)ₓ(H₂O)₈₋₂ᵧ]³⁻ˣ + y H₂O

To accurately model the behavior of this compound in solution, it is crucial to account for the effects of the solvent. Implicit solvation models are a computationally efficient way to achieve this. The Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are two such models that have been applied to this compound systems. tandfonline.comresearchgate.netgoogle.com

These models represent the solvent as a continuous dielectric medium rather than explicit solvent molecules. researchgate.netgithub.io They are used to calculate the Gibbs free energies of solvation. In studies of europium(III) nitrate complexation, both SMD and COSMO have been used for comparison. tandfonline.com While both models predict the same general trends in solvent effects, COSMO has been observed to yield lower changes in Gibbs free energy compared to SMD in some cases. tandfonline.com These models are essential for bridging the gap between gas-phase calculations and experimental conditions in solution. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior and coordination structures of ions in solution. By calculating the forces on the atoms "from first principles" at each step of a molecular dynamics trajectory, AIMD avoids the need for empirical force fields.

AIMD simulations have been instrumental in clarifying the coordination structure of the Eu³⁺ ion in various solvent environments, such as acetonitrile (B52724). acs.orgosti.govresearchgate.net These simulations, often paired with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, provide a detailed picture of the first coordination shell. acs.orgosti.gov

For this compound in acetonitrile, AIMD simulations show that nitrate anions coordinate directly to the Eu³⁺ ion. acs.orgosti.gov The simulations can reveal the preferred coordination modes, such as bidentate or monodentate binding of the nitrate ions, and the resulting coordination numbers. acs.orgosti.gov For example, in acetonitrile, this compound can form ten-coordinate complexes with bidentate nitrate binding. acs.org The simulations can also track the dynamic exchange of solvent molecules and ligands in the coordination sphere.

A key strength of AIMD is its ability to analyze the interplay between the central metal ion, surrounding ligands, solvent molecules, and counterions. acs.orgosti.gov Studies on europium complexes have demonstrated how the coordination environment is a delicate balance of these components. nih.gov

In acetonitrile solution, both nitrate and triflate counterions have been shown to coordinate directly to the Eu³⁺ ion. acs.orgosti.gov The presence of other ligands, such as terpyridyl, can limit the available binding sites for both the solvent and the nitrate counterions. acs.orgosti.gov In some cases, a bulky ligand can exclude solvent molecules from the first coordination shell entirely. acs.orgosti.gov Molecular dynamics simulations have also been used to investigate how the coordination mode of the nitrate anion (monodentate vs. bidentate) is influenced by the nature of the solvent, such as in water versus octanol. rsc.orgosti.gov These computational studies highlight the critical role that both the solvent and the counterion play in determining the final structure and properties of europium complexes in solution. acs.org

Table 2: Coordination Analysis of Europium(III) Systems from MD Simulations

System Simulation Type Key Finding Reference
Eu³⁺/NO₃⁻ in Acetonitrile AIMD Nitrate coordinates directly, forming ten-coordinate complexes. acs.orgosti.gov
Eu³⁺/Terpyridyl/NO₃⁻ in Acetonitrile AIMD Terpyridyl ligand limits solvent and anion coordination. acs.orgosti.gov
Eu(NO₃)₂⁺ in Water vs. Octanol MD (PMF) Nitrate prefers monodentate coordination in water, bidentate in octanol. rsc.orgosti.gov
Eu(NO₃)₃ with Organophosphorus Ligands in Water MD Bidentate nitrate coordination is crucial for complex stability and extractability. rsc.org

This table is interactive. Click on headers to sort.

Molecular Modeling and Force Field Calculations

Molecular modeling and force field calculations are powerful tools for investigating the behavior of this compound systems at the atomic level. These computational methods provide insights into the coordination chemistry and interaction dynamics of the Eu³⁺ ion with nitrate anions and solvent molecules.

Potential of mean force (PMF) calculations, often performed using umbrella-sampling molecular dynamics with explicit polarization, have been employed to study the coordination of nitrate anions to lanthanide cations, including europium (Eu³⁺). rsc.org These simulations help in understanding the stability of different coordination modes. For instance, in a study of a mono-complex of lanthanide nitrate (Ln(NO₃)²⁺), it was found that in pure water, the nitrate anion favors a monodentate coordination with Eu³⁺, which encourages the dissociation of the salt. rsc.org However, when the solvent is changed, the coordination behavior is altered. In neat methanol, both monodentate and bidentate coordinations are stable, while in neat octanol, only the bidentate coordination is observed. rsc.org

The development of accurate force fields is crucial for these simulations. While specific force fields for this compound are often developed within the context of a particular study, general approaches for metal nitrates exist. An iterative procedure can be used to derive the charges on the nitrogen and oxygen atoms of the nitrate anion, and these parameters can be fitted against experimental data, such as structural and dielectric properties. whiterose.ac.uk For complex systems, such as those involving ionic liquids, Lennard-Jones (LJ) parameters can be derived from high-level quantum chemical calculations and subsequently scaled. ucm.es

Ab initio molecular dynamics (AIMD) simulations offer a higher level of theory by calculating forces "on the fly" from electronic structure calculations. AIMD has been used to examine the coordination structure of the Eu³⁺ ion in various environments, such as in acetonitrile with nitrate counterions. acs.org These simulations revealed that nitrate anions coordinate directly to the Eu³⁺ ion, forming ten-coordinate solvent complexes where the nitrate ions bind in a bidentate fashion. acs.org

Confined environments, such as the interlayer spaces of clay minerals or the surface of graphene, impose significant constraints on the structure and reactivity of this compound complexes. Computational simulations are essential for elucidating these interactions.

Clay Interlayers: The interaction of europium with calcium silicate (B1173343) hydrate (B1144303) (C-S-H), a primary component of cement, is critical for understanding radionuclide migration in geological repositories. tandfonline.com Simulations and experimental observations suggest that europium interacts with C-S-H, even under pH conditions where it would typically precipitate as Eu(OH)₃. tandfonline.com Fluorescence spectroscopy indicates that Eu³⁺ can be incorporated into the C-S-H structure, potentially substituting for Ca²⁺ in the Ca-O layer or residing in the interlayer water, due to their similar ionic radii and coordination numbers. tandfonline.com The interaction can be electrostatic on the C-S-H surface or involve incorporation into the interlayer, particularly at low Ca/Si molar ratios. tandfonline.com

Studies on europium complexes intercalated in smectite clays (B1170129) like hectorite (B576562) and montmorillonite (B579905) have also been performed. researchgate.netdongguk.edu Fluorescent nanohybrid materials are created through the ion exchange reaction between the interlayer sodium cations of the clay and a cationic europium complex. researchgate.netdongguk.edu The confinement within the clay galleries can enhance the photoluminescence properties of the europium complex. researchgate.net

Graphene Surfaces: Quantum chemistry calculations have been used to study the adsorption of this compound complexes on graphene. researchgate.net These studies show that when this compound complexes interact with a graphene molecule, the Eu-O bonds to both water molecules (OW) and nitrate ions (ON) are weakened, as indicated by an increase in their bond lengths. researchgate.net This bond dilation suggests a strong interaction between the europium ion and the graphene surface. researchgate.net The molecular electrostatic potential (MEP) calculated on an isodensity surface shows the charge distribution and potential interaction sites. researchgate.net

The following table summarizes the calculated changes in bond lengths and atomic charges for a europium trinitrate complex upon adsorption onto a graphene molecule, based on quantum chemistry calculations.

Table 1: Calculated Bond Lengths and Atomic Charges of Europium Trinitrate Complex Before and After Adsorption on Graphene. researchgate.net

ParameterBefore AdsorptionAfter Adsorption
Eu-OW Bond Length (Å)-Increased
Eu-ON Bond Length (Å)-Increased
Natural Charge of Eu-+1.19
Natural Charge of OW-Unaffected
Natural Charge of ON-Slightly Affected

Electronic Structure and Photophysical Property Prediction

Computational methods are indispensable for predicting and interpreting the electronic structure and photophysical properties of this compound. The luminescence of Eu³⁺ is particularly sensitive to its local coordination environment, making theoretical calculations a key tool for analysis.

First-principles molecular-orbital and band-structure methods have been applied to study materials containing Eu³⁺. aps.org Such studies have shown that while one-electron energy levels can explain many properties of the host material, accurately predicting the luminescence properties of Eu³⁺ requires the inclusion of spin-orbit effects in the computational models. aps.org

Density Functional Theory (DFT) is frequently used to aid in the assignment of vibrational modes observed in luminescence spectra. acs.org For instance, in hexanitrito- and double nitrate salts containing europium, two-center transitions involving the stretching and scissoring modes of the ligands are prominent, especially for the hypersensitive ⁵D₀ → ⁷F₂ transition. acs.org Crystal-field energy-level calculations can be performed to model the splitting of Eu³⁺ energy levels due to the electric field generated by the surrounding ligands. acs.org

The ground-state electronic structure of europium has been predicted using levels of theory such as B3PW91/ECP28MWB_SEG, which correctly matched experimental results for Eu, Eu⁺, and Eu²⁺. researchgate.net These calculations can accurately estimate ionization potentials, providing confidence in their application to more complex systems like this compound complexes. researchgate.net

High-resolution optical spectroscopy combined with computational population analysis offers a method to resolve the electronic structure of lanthanide ions in solution. chemrxiv.org For europium(III), which has a non-degenerate ⁷F₀ ground state and a ⁵D₀ principal emitting state, the analysis of excitation and emission bands allows for detailed characterization. chemrxiv.org The observed optical transitions are often fitted with Voigt functions to analyze the band structure. chemrxiv.org

Furthermore, first-principles calculations are used to elucidate the origin of optical activities in newly synthesized lanthanide-based materials, including those containing nitrate groups. acs.org These theoretical studies are critical for understanding and predicting properties like second-harmonic generation (SHG) responses in nonlinear optical (NLO) crystals. acs.org

The table below lists some of the key photophysical transitions of Eu³⁺ that are often analyzed in computational studies.

Table 2: Key Electronic Transitions of Eu³⁺ Studied Computationally.

TransitionTypeSignificance
⁵D₀ → ⁷F₀Emission/ExcitationIndicates a single chemical environment due to non-degenerate states. chemrxiv.org
⁵D₀ → ⁷F₁Emission/ExcitationMagnetic-dipole allowed transition, often used as a reference. acs.org
⁵D₀ → ⁷F₂EmissionHypersensitive electric-dipole transition, highly sensitive to the coordination environment. acs.org
⁵D₀ → ⁷F₄EmissionElectric-dipole transition, its intensity relative to other peaks provides structural information. acs.org

Environmental Chemistry Research Involving Europium Nitrate

Analytical Method Development for Europium(III) in Environmental Samples

The quantification of europium in environmental samples is crucial for monitoring its distribution and understanding its geochemical behavior, particularly in contexts of contamination or its use as a tracer. The development of robust analytical methods is key to achieving accurate measurements at trace levels.

A significant advancement in the determination of Europium(III) in aqueous environmental samples is the development of a flow injection analysis (FIA) system that incorporates on-line preconcentration and is coupled with spectrophotometric detection. iaea.orgresearchgate.net This method offers a blend of simplicity, accuracy, and high sample throughput for analyzing europium concentrations.

The core of this technique involves a preconcentration step where the aqueous sample, adjusted to a pH of 7.0, is passed through a column containing Amberlite XAD-4 resin. This resin is specially prepared by impregnating it with nalidixic acid, which acts as a chelating agent for europium ions. iaea.orgresearchgate.net After the europium is captured on the resin, it is desorbed using a solution of 0.1 mol L-1 hydrochloric acid. This eluted, concentrated europium solution is then mixed with an arsenazo-III solution, which serves as a chromogenic reagent. researchgate.net The resulting complex has a distinct color, and its absorbance is measured by a spectrophotometer at a wavelength of 661 nm to determine the concentration of europium. researchgate.net

The effectiveness of this FIA system is demonstrated by its high preconcentration factors and low detection limits. Researchers have investigated and optimized the chemical and FIA variables to enhance performance. iaea.orgresearchgate.net The system has been successfully applied to the analysis of real water samples and certified reference materials, such as lake sediment, confirming its accuracy and precision with a relative standard deviation of 1.5%. researchgate.netacs.org

Table 1: Performance of Flow Injection Analysis System for Europium(III) Detection

ParameterValue (60s Preconcentration)Value (300s Preconcentration)
Preconcentration Factor115500
Detection Limit (µg L⁻¹)0.430.1
Sample Throughput (samples per hour)4010
Relative Standard Deviation1.5%1.5%

This table summarizes the performance metrics of the flow injection analysis system for the determination of Europium(III) under different preconcentration times. iaea.orgresearchgate.net

Detection of Related Contaminants (e.g., Uranium Ions)

The analytical principles developed for europium detection, particularly those based on its unique fluorescence properties, have broader applications in environmental monitoring, including the detection of other hazardous contaminants like uranium. While europium nitrate (B79036) is not directly used to detect uranium ions, the underlying spectroscopic methods are highly relevant.

Research has explored the sorption behavior of both europium(III) and uranyl (the common oxo-cation of uranium, UO₂²⁺) ions onto various solid surfaces, such as phosphate (B84403) materials. nih.gov These studies use spectroscopic techniques to characterize the surface complexes formed, providing insight into the environmental interactions and potential for competitive binding at sorption sites. nih.gov The distinct emission spectra of europium sorbed on a surface versus doped within the material's matrix confirm that the interaction is a surface complexation phenomenon. nih.gov

Furthermore, the development of fluorescent sensors for other metal ions demonstrates the potential for adapting europium-based materials for uranium detection. For instance, a fluorescent hydrogel sensor incorporating europium-doped carbon dots has been created for the highly sensitive and selective detection of ferric ions (Fe³⁺). mdpi.com This sensor operates on the principle of fluorescence quenching. mdpi.com Given that uranium compounds can also interact with specific ligands and influence fluorescence, similar sensor designs could be conceptualized for uranium detection. The use of europium(III) ions as a luminescent probe is a well-established technique for investigating the structure of complexes, which is foundational for designing selective sensors. acs.org

Future Research Directions and Emerging Challenges

Development of Novel Synthesis Routes for Tailored Materials

Developing novel synthesis routes for europium nitrate-based materials is a key area of research aimed at producing materials with tailored properties and improved performance. Traditional methods, such as sol-gel processing, have been employed to incorporate europium ions into various matrices like silica (B1680970), but challenges remain regarding the homogeneous dispersion of europium ions and minimizing luminescence quenching caused by factors like aggregation or the presence of hydroxyl groups. acs.org

New approaches are being investigated to overcome these limitations. For instance, improved sol-gel methods using precursors like yttrium nitrate (B79036), this compound, and urea (B33335) have been used to fabricate materials such as Y₂O₃:Eu nanotubes with specific structural characteristics. capes.gov.brresearchgate.net Sonochemical methods, involving the sonication of aqueous this compound solutions in the presence of ammonia (B1221849), have also been explored for the synthesis of materials like europium oxide nanorods, demonstrating a novel route to control material morphology. acs.org The use of different precursors and synthesis conditions allows for the creation of materials with varied microstructures and optical properties, as seen in the synthesis of europium-doped CaMoO₄ via an aqueous nitrate-tartrate sol-gel route. scispace.com

A significant challenge in this area is the large-scale and energy-efficient production of Eu³⁺-doped phosphors for industrial applications. researcher.liferesearcher.lifenih.gov Researchers are actively seeking more efficient and environmentally friendly production processes to increase yield and quality while reducing the relatively high production cost of this compound. guidechem.com

Advanced Characterization of Solution-Phase Dynamics

Understanding the behavior of this compound in solution is crucial for optimizing synthesis processes and applications that occur in liquid environments. Advanced characterization techniques are being employed to gain deeper insights into the solution-phase dynamics of europium ions and their complexes.

Techniques such as classical molecular dynamics (MD) simulations combined with advanced sampling methods like metadynamics, experimental spectroscopy, and speciation analysis are used to measure lanthanide solvation free energy landscapes. researcher.liferesearchgate.net Ab initio molecular dynamics (AIMD) simulations and extended X-ray absorption fine structure (EXAFS) spectroscopy are also utilized to examine the coordination structure of the Eu³⁺ ion in different environments and in the presence of various counterions and ligands. researchgate.net These studies help to determine how ligands, solvent molecules, and counterions coordinate with lanthanide ions in solution. researchgate.net

Rational Design of Ligands for Enhanced Luminescence and Specificity

The rational design of ligands is paramount for enhancing the luminescence properties and specificity of europium complexes. Ligands play a decisive role in the energy transfer process from the ligand to the Eu³⁺ center, a mechanism often referred to as the "antenna effect." scispace.commdpi.com The ligand structure significantly influences the stability and fluorescence efficiency of europium complexes. mdpi.com

Future research focuses on designing and synthesizing ligands that can effectively absorb excitation energy and efficiently transfer it to the Eu³⁺ ion, minimizing non-radiative energy loss. mdpi.com Studies compare different types of ligands, such as β-diketones and organic carboxylic acids, which have shown good luminescent properties and stability when complexed with europium. mdpi.com Novel ligands, such as carbacylamidophosphates (CAPhs), are being explored as promising alternatives to β-diketones for designing highly luminescent materials. frontiersin.org These ligands can contain multiple highly absorbing groups and may exhibit reduced high-energy vibrations that can quench luminescence. frontiersin.org

The choice of ligand can also influence the luminescence features in this compound solutions, showcasing ligand-dependent luminescent behavior with potential applications in areas like anti-counterfeiting. researcher.lifenih.gov Research highlights the superior performance of certain ligands, like NH₂- over CH₂-ligands, in mitigating the deactivation of the Eu³⁺ emissive state induced by OH⁻ oscillators in water, leading to enhanced photoluminescence. researcher.lifenih.gov

Exploration of New Application Avenues in Emerging Technologies

This compound's unique properties make it a candidate for exploration in various emerging technologies beyond its traditional uses in displays and lighting.

New fields of application include novel laser materials, luminescent markers in biological devices, and light-emitting diodes (LEDs). acs.org Europium-doped materials are being integrated into next-generation OLED and laser lighting systems. aemree.com In the medical field, while europium compounds have been studied as contrast agents for X-ray imaging and potentially MRI and CT scans, further research is needed to fully explore their capabilities and safety in these areas. samaterials.comaemree.combusinesswire.commdpi.com The use of europium compounds as luminescent labels in biological and medical assays for sensitive detection of specific markers is also an active area. samaterials.comaemree.com

Europium is also being investigated for use in quantum memory storage, which could potentially revolutionize computing technology. aemree.com Its application in advanced catalytic materials, particularly in the chemical industry for processes like automotive catalytic converters, is driven by increasing environmental regulations. dataintelo.com The potential for using this compound in the development of fluorescent sensors for detecting specific substances, such as uranium (VI) ions or contaminants in water, is also being explored. researcher.lifebohrium.com Additionally, europium compounds are being studied for applications in nuclear reactor control rods and potentially in permanent magnets for electric vehicles and wind turbines, although these often involve the europium element itself or other compounds. samaterials.comstanfordmaterials.comaemree.combusinesswire.commdpi.com

Fundamental Understanding of Energy Transfer and Redox Processes

A deeper fundamental understanding of energy transfer and redox processes involving europium ions is essential for optimizing their performance in various applications. Research in this area focuses on elucidating the mechanisms by which energy is transferred to the europium ion and how its oxidation state can be controlled.

The redox chemistry of europium, particularly the interconversion between Eu³⁺ and Eu²⁺, is another important area. While Eu³⁺ is the more common and stable oxidation state under most conditions, the reduction to Eu²⁺ is feasible in certain media, such as highly concentrated nitrate salt solutions. researchgate.net Research is being conducted to understand the efficiency of Eu³⁺ reduction and the stability of Eu²⁺ in these solutions using techniques like cyclic voltammetry, magnetic susceptibility measurements, UV-Vis absorption spectroscopy, and X-ray absorption near edge structure (XANES). researchgate.net The ability to control the redox state of europium can have implications for applications such as separation processes and the development of materials with specific optical or magnetic properties, as Eu²⁺ exhibits different luminescence characteristics compared to Eu³⁺. mdpi.comresearchgate.net Electrochemical studies on this compound complexes with various ligands are also contributing to the understanding of redox reactions and electron-transfer rates in different solvents. jlu.edu.cn

Q & A

Q. What are the standard laboratory methods for synthesizing europium nitrate hexahydrate, and how is purity validated?

this compound hexahydrate is synthesized by dissolving europium(III) oxide (Eu₂O₃) in dilute nitric acid under controlled stoichiometric conditions. Post-synthesis, purity is assessed using inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify trace rare earth impurities (<2000 ppm) and X-ray diffraction (XRD) to confirm structural conformity . Thermogravimetric analysis (TGA) can further validate hydration states by monitoring mass loss during dehydration .

Q. How does solubility in aqueous and organic solvents influence experimental design for this compound-based studies?

this compound hexahydrate is highly soluble in water and polar solvents like methanol, enabling its use in solution-phase syntheses (e.g., coordination polymers). However, hygroscopicity requires anhydrous handling under argon to prevent unintended hydration . For non-aqueous systems (e.g., methanol), nitrate coordination behavior shifts, forming species like [Eu(MeOH)₃(NO₃)₃], which impacts photophysical properties .

Q. What are the primary spectroscopic techniques for characterizing this compound’s electronic structure?

UV-Vis spectroscopy identifies ligand-to-metal charge transfer bands (e.g., absorption maxima at 323 nm in tartrate complexes), while photoluminescence spectroscopy probes Eu³⁺ transitions (⁵D₀ → ⁷Fⱼ) to assess ligand field effects. High-resolution emission spectra can resolve speciation changes in nitrate-rich solutions .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathway of this compound hexahydrate?

Thermal decomposition occurs via stepwise condensation: six Eu(NO₃)₃·6H₂O monomers form a cyclic hexamer, which loses water and HNO₃ to yield amorphous oxynitrates. Final decomposition above 400°C produces Eu₂O₃, with mass loss quantified by TGA-DSC. Intermediate phases are characterized using XRD and FTIR .

Q. How do nitrate ion concentrations and counterions modulate europium(III) speciation in solution?

At low nitrate concentrations (<0.1 M KNO₃), europium exists as [Eu(H₂O)₉]³⁺. Increasing nitrate induces inner-sphere coordination, forming [Eu(NO₃)ₓ(H₂O)₉₋₂ₓ]³⁻ˣ⁺ species. In methanol, nitrate acts as a bidentate ligand, with speciation (e.g., [Eu(MeOH)₃(NO₃)₃]) confirmed via X-ray scattering and optical spectroscopy .

Q. Why do counterions (e.g., nitrate vs. acetate) significantly alter europium complexes’ luminescence properties?

Nitrate’s weak field ligand nature minimizes luminescence quenching compared to acetate, which induces stronger ligand-field splitting. Lifetime studies show this compound complexes (e.g., EuD4TEA) exhibit longer luminescence lifetimes (2.55 ms) due to reduced non-radiative decay, critical for sensor applications .

Q. How can this compound be utilized to synthesize light-emitting coordination polymers or nanomaterials?

Hydrothermal reactions with organic linkers (e.g., 1,3,5-trimesic acid) yield europium-based coordination polymers. For nanomaterials, sol-gel methods with this compound produce doped phosphors (e.g., LiCa₃ZnV₃O₁₂:Eu³⁺), where XRD and photoluminescence map lattice distortion effects .

Q. What methodologies track this compound uptake and speciation in biological systems?

Plant uptake studies (e.g., in Secale cereale) use ICP-MS to quantify europium accumulation. Speciation in xylem sap is analyzed via size-exclusion chromatography coupled with UV-Vis, revealing Eu³⁺-organic acid complexes .

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